molecular formula C11H18O B13465161 Spiro[4.5]decane-8-carbaldehyde CAS No. 1594790-00-7

Spiro[4.5]decane-8-carbaldehyde

Número de catálogo: B13465161
Número CAS: 1594790-00-7
Peso molecular: 166.26 g/mol
Clave InChI: SKGYULICBCFMKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Spiro[4.5]decane-8-carbaldehyde is a chemical compound characterized by a unique spirocyclic architecture, where two rings are connected through a single carbon atom. This structure is defined by the molecular formula C11H18O and a molecular weight of 166.26 g/mol . The compound features an aldehyde functional group, which makes it a versatile and reactive intermediate (building block) in organic synthesis and medicinal chemistry research. The aldehyde group is particularly valuable for performing condensation reactions and forming carbon-carbon bonds, enabling researchers to construct more complex molecular architectures. Compounds based on the spiro[4.5]decane scaffold are of significant interest in drug discovery due to their three-dimensionality and potential to improve binding affinity to biological targets . For instance, research into similar structures has demonstrated potent biological activity. The 1,4,8-triazaspiro[4.5]decan-2-one framework has been investigated as a potential inhibitor of the mitochondrial permeability transition pore (mPTP) for the treatment of ischaemia/reperfusion injury . In a separate study, the 2,8-diazaspiro[4.5]decan-1-one scaffold has been explored for its utility in designing novel chitin synthase inhibitors with antifungal activity . These examples underscore the high research value of the spiro[4.5]decane core in developing new therapeutic agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

spiro[4.5]decane-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-9-10-3-7-11(8-4-10)5-1-2-6-11/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGYULICBCFMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spiro[4.5]decane-8-carbaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Spiro[4.5]decane-8-carbaldehyde: Structure, Properties, and Therapeutic Potential

Foreword: Navigating Scarcity with Scientific Rationale

The landscape of chemical research is vast, yet specific molecular entities can remain relatively unexplored. Spiro[4.5]decane-8-carbaldehyde is one such compound. While direct, extensive experimental data for this specific molecule is not abundant in publicly accessible literature, its structural components—the spiro[4.5]decane scaffold and the carbaldehyde functional group—are well-characterized. This guide, therefore, adopts a first-principles approach. By synthesizing data from closely related analogs and applying established principles of organic chemistry, we aim to provide a robust and insightful technical overview for researchers, scientists, and drug development professionals. Our objective is to build a comprehensive profile of Spiro[4.5]decane-8-carbaldehyde, empowering further investigation into its potential.

The Spiro[4.5]decane Scaffold: A Foundation of Three-Dimensionality

The spiro[4.5]decane framework, consisting of a cyclopentane ring fused to a cyclohexane ring through a single shared carbon atom (the spiro center), is a "privileged scaffold" in medicinal chemistry.[1] Unlike flat, aromatic systems, this arrangement confers a rigid, three-dimensional topology. This inherent 3D structure is highly advantageous in drug design, as it allows for a more precise spatial orientation of functional groups, leading to improved binding affinity and selectivity for biological targets.[2] The incorporation of such spirocyclic motifs is a key strategy in the modern "Escape from Flatland" approach to drug discovery, which correlates higher sp3 character with improved physicochemical properties and a greater likelihood of clinical success.[2]

Chemical Structure of Spiro[4.5]decane-8-carbaldehyde

Spiro[4.5]decane-8-carbaldehyde features a carbaldehyde group at the 8-position of the cyclohexane ring.

  • IUPAC Name: spiro[4.5]decane-8-carbaldehyde

  • Molecular Formula: C₁₁H₁₈O

  • Canonical SMILES: C1CCC2(C1)CCC(CC2)C=O

  • InChIKey: SKGYULICBCFMKF-UHFFFAOYSA-N[3]

2D structure of Spiro[4.5]decane-8-carbaldehyde

Physicochemical and Spectroscopic Profile

Direct experimental data for Spiro[4.5]decane-8-carbaldehyde is limited. The following table summarizes key computed properties for the target molecule and experimental data for structurally related compounds to provide a scientifically grounded estimation.

PropertySpiro[4.5]decane-8-carbaldehyde (Predicted/Computed)Spiro[4.5]decan-8-one (Experimental/Computed)Spiro[4.5]decane (Experimental)
Molecular Weight 166.26 g/mol 152.23 g/mol [4]138.25 g/mol [5]
Monoisotopic Mass 166.13577 Da[3]152.120115130 Da[4]138.14085 Da[2]
Boiling Point Not availableNot available185 °C (458 K)[5]
LogP (Octanol/Water) 3.3[3]2.5[4]4.8[2]
Physical State Likely a liquid or low-melting solid at STPLiquidLiquid
Predicted Spectroscopic Signatures
  • ¹H NMR: A characteristic signal for the aldehydic proton (R-CHO) would be expected in the downfield region, typically between δ 9-10 ppm. The protons on the carbon adjacent to the carbonyl group would also be deshielded. The remaining aliphatic protons on the spirocyclic core would appear as a complex multiplet in the upfield region (δ 1-2.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde would exhibit a characteristic resonance in the highly deshielded region of the spectrum, likely around δ 200 ppm. The spiro carbon would be a quaternary signal, and the remaining aliphatic carbons would appear in the δ 20-50 ppm range.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1720-1740 cm⁻¹. A weaker, but characteristic, C-H stretching absorption for the aldehyde proton would be expected around 2720 cm⁻¹ and 2820 cm⁻¹.

Synthesis of Spiro[4.5]decane-8-carbaldehyde

A logical and efficient synthetic route to Spiro[4.5]decane-8-carbaldehyde is the oxidation of the corresponding primary alcohol, Spiro[4.5]decan-8-ylmethanol, or more commonly, the secondary alcohol, Spiro[4.5]decan-8-ol, to the corresponding ketone, followed by further elaboration. However, for the direct synthesis of the aldehyde from the alcohol, a mild and selective oxidation method is required to prevent over-oxidation to the carboxylic acid. The Swern oxidation is an excellent candidate for this transformation due to its mild, metal-free conditions and high selectivity for aldehydes.[6][7]

Proposed Synthetic Protocol: Swern Oxidation of Spiro[4.5]decan-8-ol

This protocol details the oxidation of the readily available secondary alcohol, Spiro[4.5]decan-8-ol, to the corresponding ketone, Spiro[4.5]decan-8-one. A similar protocol would apply to the primary alcohol to yield the target aldehyde. The conversion of a ketone to an aldehyde with the same carbon skeleton typically requires a multi-step sequence (e.g., Wittig reaction followed by hydroboration-oxidation), which is beyond the scope of this direct synthesis section. For the purpose of illustrating a plausible synthesis of a spiro[4.5]decane aldehyde, we will present the oxidation of a hypothetical primary alcohol precursor, Spiro[4.5]decan-8-ylmethanol.

Reaction: Spiro[4.5]decan-8-ylmethanol → Spiro[4.5]decane-8-carbaldehyde

Reagents: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (DCM).

Step-by-Step Methodology:

  • System Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen atmosphere is charged with anhydrous dichloromethane (DCM).

  • Activator Formation: The flask is cooled to -78 °C using a dry ice/acetone bath. Oxalyl chloride (1.5 equivalents) is added dropwise via one of the addition funnels, followed by the slow, dropwise addition of dimethyl sulfoxide (DMSO, 2.5 equivalents) via the other addition funnel. The mixture is stirred for 20 minutes at -78 °C. Causality: This step forms the highly reactive chloro(dimethyl)sulfonium chloride, the active oxidant.[7]

  • Alcohol Addition: A solution of Spiro[4.5]decan-8-ylmethanol (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the reaction mixture. The reaction is stirred for 45 minutes at -78 °C. Causality: The alcohol attacks the activated DMSO species to form a key alkoxysulfonium salt intermediate.

  • Elimination and Aldehyde Formation: Triethylamine (5.0 equivalents) is added dropwise to the flask. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature over approximately 1 hour. Causality: The hindered base deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6]

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure Spiro[4.5]decane-8-carbaldehyde.

Synthetic Workflow Diagram

Swern_Oxidation_Workflow cluster_prep System Preparation cluster_activation Activator Formation cluster_reaction Reaction cluster_workup Work-up & Purification Flask Flame-dried flask under N₂ Solvent Add Anhydrous DCM Flask->Solvent Cool Cool to -78 °C Solvent->Cool Oxalyl Add Oxalyl Chloride Cool->Oxalyl DMSO Add DMSO Oxalyl->DMSO Stir1 Stir for 20 min DMSO->Stir1 Alcohol Add Spiro[4.5]decan-8-ylmethanol Stir1->Alcohol Stir2 Stir for 45 min Alcohol->Stir2 Base Add Triethylamine Stir2->Base Warm Warm to RT Base->Warm Quench Quench with H₂O Warm->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Pure Aldehyde

Caption: Workflow for the proposed synthesis of Spiro[4.5]decane-8-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The aldehyde functional group is one of the most versatile in organic synthesis. Positioned on the spiro[4.5]decane scaffold, it serves as a synthetic handle for a variety of transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, Spiro[4.5]decane-8-carboxylic acid, using stronger oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: It can be reduced to the primary alcohol, Spiro[4.5]decan-8-ylmethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a route for carbon chain extension.

  • Reductive Amination: This powerful transformation involves the reaction of the aldehyde with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, yielding substituted amines. This is a cornerstone reaction in medicinal chemistry for introducing amine-containing pharmacophores.

Applications in Drug Discovery and Medicinal Chemistry

While Spiro[4.5]decane-8-carbaldehyde itself may not be a documented therapeutic agent, its scaffold is of significant interest to the pharmaceutical industry. Spirocycles are increasingly incorporated into drug candidates to optimize their properties.

The "Spiro Advantage" in Drug Design

The introduction of a spiro center like that in the spiro[4.5]decane system offers several key advantages:

  • Enhanced Three-Dimensionality: As previously mentioned, the rigid 3D structure can lead to higher binding affinity and selectivity.

  • Improved Physicochemical Properties: Spirocycles can modulate properties like solubility and lipophilicity. By increasing the fraction of sp3-hybridized carbons (Fsp³), a metric correlated with clinical success, these scaffolds can improve the overall drug-like properties of a molecule.

  • Metabolic Stability: The quaternary spiro center can block sites of metabolism, increasing the half-life of a drug.

  • Novel Chemical Space: The use of spirocycles allows chemists to explore novel chemical structures, which can be crucial for developing new intellectual property.

Derivatives of the spiro[4.5]decane scaffold have shown promise in various therapeutic areas. For instance, 1,3,8-triazaspiro[4.5]decane derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a target for treating reperfusion injury in myocardial infarction.[8]

Logical Framework for Spirocycle Application in Drug Design

Spirocycle_Advantage cluster_improvements Improved Properties cluster_outcomes Therapeutic Outcomes Start Lead Compound (Often 'Flat') Spiro Introduce Spiro[4.5]decane Scaffold Start->Spiro Prop1 ↑ 3D Shape & Rigidity Spiro->Prop1 Prop2 ↑ Fsp³ Character Spiro->Prop2 Prop3 Modulated Solubility/Lipophilicity Spiro->Prop3 Prop4 Blocked Metabolic Sites Spiro->Prop4 Outcome4 Novel IP Space Spiro->Outcome4 Outcome1 ↑ Potency & Selectivity Prop1->Outcome1 Outcome2 ↑ Bioavailability Prop2->Outcome2 Prop3->Outcome2 Outcome3 ↑ In vivo Half-life Prop4->Outcome3 Target Optimized Drug Candidate Outcome1->Target Outcome2->Target Outcome3->Target Outcome4->Target

Caption: The strategic role of spirocycles in optimizing drug candidates.

Conclusion

Spiro[4.5]decane-8-carbaldehyde, while not extensively studied, represents a molecule of significant potential. Its value lies not only in the versatile reactivity of its aldehyde functional group but also in the advantageous properties conferred by its rigid, three-dimensional spiro[4.5]decane core. As the demand for novel, potent, and selective therapeutic agents grows, scaffolds that provide access to new chemical space and improved pharmacokinetic profiles are of paramount importance. This guide provides a foundational understanding of Spiro[4.5]decane-8-carbaldehyde, constructed from established chemical principles and data on analogous structures, to serve as a catalyst for future research and development in this promising area of medicinal chemistry.

References

  • Swern, D., & Omura, K. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
  • Wikipedia. Swern oxidation. Available at: [Link]

  • Orango. (2025). What Is PCC in Organic Chemistry? A Quick Overview. Available at: [Link]

  • Wikipedia. Pyridinium chlorochromate. Available at: [Link]

  • Organic Chemistry Portal. Swern Oxidation. Available at: [Link]

  • Di Masi, A., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Spiro[4.5]decane-6-carbonitrile Properties. Available at: [Link]

  • Paravidino, M., & Varela, J. A. (Eds.). (2021).
  • PubChem. (2025). Spiro(4.5)decane. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (2021). Spiro[4.5]decane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. (2025). Spiro[4.5]decane-7,9-dione. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (2021). Spiro[4.5]decane Phase change data. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. (2025). Spiro(4.5)decan-8-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. (2025). Spiro[4.5]decan-8-one (C10H16O). Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. Available at: [Link]

  • BYJU'S. (2022). Methods of Preparation of Aldehydes. Available at: [Link]

  • PubChemLite. (2025). Spiro[4.5]decane-8-carbaldehyde (C11H18O). Available at: [Link]

  • PubChem. (2025). Spiro(4.5)decan-8-ol. National Center for Biotechnology Information. Available at: [Link]

Sources

The Spiro[4.5]decane Scaffold: A Technical Guide to Aldehyde Derivatives and Bioactivity

[1]

Executive Summary: The Privileged Spirocyclic Motif

The spiro[4.5]decane scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Unlike flat aromatic systems, this spirocyclic core offers a rigid, three-dimensional architecture that positions functional groups in defined vectors, significantly reducing the entropic penalty upon protein binding.

While the core itself is pharmacologically inert, its aldehyde derivatives (and the downstream heterocycles accessible via the aldehyde handle) exhibit potent biological activities ranging from HIF-prolyl hydroxylase (PHD) inhibition to 5-HT1A receptor agonism and antiviral efficacy .

This guide synthesizes the structural rationale, synthetic access via aldehyde intermediates, and validated biological protocols for this chemical class.

Structural Rationale & Pharmacophore Analysis[3]

The spiro[4.5]decane system consists of a five-membered ring fused to a six-membered ring at a single quaternary carbon. This geometry creates a unique "vectorial display" of substituents.

Conformational Restriction

In drug design, the spiro-linkage restricts the conformational flexibility of the piperidine or cyclohexane rings.

  • Metabolic Stability: The quaternary center blocks metabolic oxidation at the spiro-junction, a common liability in non-spirocyclic analogs.

  • Selectivity: The orthogonal orientation of the two rings allows for simultaneous probing of hydrophobic pockets (e.g., in GPCRs) and polar active sites (e.g., metalloenzyme centers).

The Aldehyde "Warhead" vs. Divergent Intermediate

The spiro[4.5]decane-7-carbaldehyde is rarely the final drug; rather, it serves two critical roles:

  • Covalent Inhibitor Precursor: Aldehydes can form reversible covalent bonds with cysteine or serine residues in protease targets.

  • Divergent Synthetic Hub: It allows rapid access to triazaspiro and diazaspiro systems (via reductive amination or multicomponent reactions) which are the active pharmacophores in HIF-PHD inhibitors.

Synthetic Access: The Gold(I)-Catalyzed Route[4]

Traditional synthesis (e.g., Robinson annulation) is often low-yielding. The modern, authoritative standard for accessing the spiro[4.5]decane aldehyde core is the Gold(I)-catalyzed semipinacol rearrangement .

Reaction Mechanism

This pathway utilizes 1,6-enynes. The gold catalyst activates the alkyne, triggering a cyclization followed by a 1,2-alkyl migration (semipinacol) that builds the spiro-quaternary center and unmasks the aldehyde functionality simultaneously.

SynthesisWorkflowPrecursor1,6-Enyne PrecursorActivationAu(I) Activation(Alkyne)Precursor->ActivationCyclization5-exo-dig CyclizationActivation->CyclizationRearrangementSemipinacolRearrangementCyclization->Rearrangement 1,2-alkyl shiftProductSpiro[4.5]decaneAldehydeRearrangement->Product -Au(I)

Figure 1: Mechanistic flow of the Gold(I)-catalyzed cascade to access the spiro-aldehyde core.

Biological Activity Profiles

Case Study A: HIF-PHD Inhibition (Anemia & Ischemia)

Derivatives of spiro[4.5]decan-one (accessible from the aldehyde via oxidation or reductive amination) are potent inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs) .[2][1][3]

  • Mechanism: These compounds mimic 2-oxoglutarate (2-OG), the co-substrate for PHDs.[2] By binding to the active site iron, they prevent the hydroxylation of HIF-α.

  • Result: HIF-α is stabilized (even in normoxia), dimerizes with HIF-β, and translocates to the nucleus to upregulate erythropoietin (EPO).[2]

  • Key Derivative: 1,3,8-triazaspiro[4.5]decane-2,4-dione.[2][4]

Case Study B: 5-HT1A Receptor Agonism (Neuroprotection)

Spirocyclic aldehydes converted into 1-oxa-4-thiaspiro[4.5]decane derivatives show high affinity for serotonin receptors.

  • Activity: Partial agonism at 5-HT1A.

  • Therapeutic Use: Analgesia and neuroprotection.[5] The spiro-core provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB).

Case Study C: Antiviral Spirovetivanes

Natural sesquiterpenes with the spiro[4.5]decane core (e.g., Solavetivone) are phytoalexins.

  • Activity: Inhibits Hepatitis B Virus (HBV) surface antigen secretion.

  • Relevance: The aldehyde/ketone moiety in these natural products is essential for their interaction with viral capsid proteins or host signaling pathways.

Experimental Protocols

Protocol 5.1: Synthesis of Spiro[4.5]decane-7-carbaldehyde

Based on the method by Jin et al. (2023)

Reagents:

  • 1,6-enyne substrate (1.0 equiv)

  • Catalyst: JohnPhosAuCl (5 mol%)

  • Co-catalyst: NaBARF (5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve the 1,6-enyne substrate (0.2 mmol) in DCM (2.0 mL).

  • Catalyst Addition: Add JohnPhosAuCl and NaBARF rapidly against a positive pressure of Argon.

  • Reaction: Stir the mixture at room temperature (25°C) for 1–4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 10:1).

  • Quenching: Filter the mixture through a short pad of silica gel to remove the gold catalyst.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography to yield the spiro[4.5]decane-7-carbaldehyde .

  • Validation: Confirm structure via 1H NMR (look for aldehyde proton doublet at δ 9.5–9.8 ppm) and 13C NMR (quaternary spiro-carbon signal).

Protocol 5.2: PHD2 Inhibition Assay (Fluorescence Polarization)

To validate biological activity of triazaspiro-derivatives derived from the aldehyde.

Principle: Measures the displacement of a fluorescently labeled HIF-1α peptide from the PHD2 active site.

Reagents:

  • Recombinant human PHD2 enzyme.

  • FAM-labeled HIF-1α peptide (residues 556–574).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 μM Fe(II), 100 μM Ascorbate.

Step-by-Step:

  • Incubation: Mix 20 nM PHD2 enzyme with varying concentrations of the spiro-derivative (0.1 nM – 10 μM) in a black 384-well plate.

  • Tracer Addition: Add 10 nM FAM-HIF-1α peptide.

  • Equilibration: Incubate for 30 minutes at room temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

    • Self-Validation Check: A known inhibitor (e.g., IOX2) must be run as a positive control (expected IC50 ~20 nM).

Data Summary & Visualization

Comparative Activity Table
Derivative ClassTargetPrimary IndicationKey Structural FeaturePotency (IC50/Ki)
Triazaspiro[4.5]decane HIF-PHD2Anemia / IschemiaMimics 2-oxoglutarate50 - 200 nM
1-Oxa-4-thiaspiro[4.5]decane 5-HT1A ReceptorPain / NeuroprotectionLipophilic spiro-coreKi = 5.4 nM
Spirovetivane (Natural) HBV Surface AntigenAntiviral

-unsaturated ketone
6.67 μM
Diazaspiro[4.5]decane Sigma-1 ReceptorTumor ImagingFluorinated side chainKi = 5.4 nM
Mechanism of Action: HIF Stabilization

The following diagram illustrates how the spiro-derivative intervenes in the hypoxia signaling pathway.

MOA_HIFSpiroDrugSpiro[4.5]decaneDerivativePHD2PHD2 Enzyme(Fe2+ Active Site)SpiroDrug->PHD2 Competitive InhibitionNucleusNuclear Translocation& EPO TranscriptionSpiroDrug->Nucleus Stabilizes HIF-1u03b1HydroxylationProlyl HydroxylationPHD2->Hydroxylation CatalyzesHIF_AlphaHIF-1u03b1(Substrate)HIF_Alpha->HydroxylationHIF_Alpha->Nucleus If NOT HydroxylatedVHLVHL ComplexBindingHydroxylation->VHL If HydroxylatedDegradationProteasomalDegradationVHL->Degradation

Figure 2: Mechanism of Action.[2][3][6] The spiro-derivative inhibits PHD2, preventing HIF-1α degradation and triggering erythropoiesis.

References

  • BenchChem. (2025).[1][4][7] The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. Retrieved from

  • Jin, D.-P., et al. (2023). An Au(I)‐catalyzed cyclization/semipinacol rearrangement cascade of 1,6‐enynes has been developed for the construction of spiro[4.5]decanes.[6]ResearchGate. Retrieved from

  • Holt-Martyn, J., et al. (2019).[3] Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors.[2][1][3]Medicinal Chemistry Communication. Retrieved from

  • Brasili, L., et al. (2017).[5] Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists.European Journal of Medicinal Chemistry. Retrieved from

  • Mehrotra, M. M., et al. (2004).[8] Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists.[8]Journal of Medicinal Chemistry. Retrieved from

  • Abdelhady, E. M., et al. (2022). Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains.Journal of Natural Products. Retrieved from

The Third Dimension: Spirocyclic Scaffolds in Modern Drug Discovery

[1][2]

Introduction: The Escape from Flatland

For decades, medicinal chemistry was dominated by "flatland"—the reliance on heteroaromatic rings (phenyl, pyridine, thiophene) to drive potency via


The paradigm shift, crystallized by Lovering et al.[1][2] in their seminal "Escape from Flatland" analysis, correlated increased saturation (Fsp

2Spirocyclic scaffolds3

This guide details the strategic application, synthesis, and optimization of spirocycles to solve specific medicinal chemistry bottlenecks.

Physicochemical Advantages & Design Logic[3]

Spirocycles are not merely structural novelties; they are problem-solving tools.[4] Their incorporation is usually driven by the need to modulate physicochemical properties without sacrificing potency.

The Bioisosteric Switch

Spirocycles frequently serve as bioisosteres for saturated heterocycles. A classic example is the replacement of a morpholine or piperazine with a spiro[3.3]heptane derivative.

PropertyMorpholine Core2-Oxa-6-azaspiro[3.3]heptaneImpact
Vectorality Chair conformation (dynamic)Rigid, linear projectionReduced entropic penalty upon binding.
Basicity (pKa) ~8.3~7.9Lower pKa often improves permeability and reduces hERG liability.
Lipophilicity (LogD) Baseline-0.5 to -1.0 unit lowerSignificant improvement in metabolic stability (LLE).
Solubility ModerateHighDisruption of crystal packing forces.
Decision Matrix: When to Deploy Spirocycles

Use the following logic flow to determine if a spirocyclic scaffold is the correct solution for your lead optimization campaign.

DecisionMatrixStartLead Compound AnalysisFlatIs the core High Aromaticity?Start->FlatSolubleIs Solubility < 10 µM?Flat->SolubleYesVectorNeed Novel Vector?Flat->VectorNoMetabMetabolic Hotspot on Ring?Soluble->MetabNoAction1Deploy Spiro[3.3]heptane(Solubility/Fsp3 fix)Soluble->Action1YesMetab->VectorNoAction2Deploy Spiro-lactam(Block Metabolism)Metab->Action2YesVector->Action1YesAction3Stick to Aromatic(Pi-Stacking Required)Vector->Action3No

Figure 1: Strategic decision tree for spirocyclic scaffold insertion during Lead Optimization.

Synthetic Methodologies: Constructing the Quaternary Center

The primary barrier to spirocycle adoption has historically been synthetic complexity. The formation of the quaternary spiro-carbon requires high energy or specific catalysts. Below is a robust, scalable protocol for synthesizing 2,6-diazaspiro[3.3]heptane , a critical building block for piperazine replacement.

Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

Mechanism: Double nucleophilic substitution (cyclization) utilizing a sulfonate leaving group.

Reagents:

  • 1-Boc-3-azetidinone (Starting Material)

  • N-Benzhydryl-2-aminoethanol

  • Thionyl chloride (

    
    )
    
  • Sodium hydride (NaH) or LiHMDS

  • Acetonitrile / THF

Step-by-Step Workflow:

  • Reductive Amination:

    • Dissolve 1-Boc-3-azetidinone (1.0 eq) and N-benzhydryl-2-aminoethanol (1.1 eq) in DCE.

    • Add

      
       (1.5 eq) at 0°C. Stir at RT for 12h.
      
    • Result: Formation of the amino-alcohol intermediate.

  • Chlorination (Activation):

    • Dissolve intermediate in DCM. Add

      
       (1.2 eq) dropwise at 0°C.
      
    • Reflux for 2 hours to convert the alcohol to the alkyl chloride.

  • Spiro-Cyclization (The Critical Step):

    • Caution: This step creates the strained ring.

    • Dissolve the alkyl chloride in dry THF.

    • Add LiHMDS (2.5 eq) slowly at -78°C (kinetic control) or NaH at 0°C (thermodynamic).

    • Warm to RT. The intramolecular

      
       reaction closes the second 4-membered ring.
      
    • Yield: Typically 60-75%.

  • Deprotection:

    • Standard hydrogenolysis (

      
      , Pd/C) removes the benzhydryl group to yield the free amine for library coupling.
      

SynthesisStep11. Reductive Amination(Connect Linker)Step22. Activation(OH -> Cl)Step1->Step2Step33. Cyclization(LiHMDS, THF)Step2->Step3IntramolecularSN2Step44. Spiro Scaffold(2,6-diazaspiro[3.3]heptane)Step3->Step4

Figure 2: Synthetic pathway for the construction of the strained spiro[3.3]heptane core.

Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors

This case study exemplifies the "Metabolic Stability" pillar of spirocyclic utility.

The Challenge: Pfizer's initial ACC inhibitor leads contained a bicyclic chromanone core. While potent, these molecules suffered from rapid oxidative metabolism (CYP450) at the benzylic position and poor solubility due to the flat, lipophilic aromatic system.

The Spiro Solution: The medicinal chemistry team replaced the chromanone with a spiro[chroman-2,4'-piperidine] and eventually a spiro-lactam core.

Mechanistic Impact:

  • Blocking Metabolism: The spiro-carbon acts as a "metabolic stop sign," removing the susceptible benzylic protons found in the chromanone.

  • Conformational Lock: The spiro linkage locked the pharmacophores in a precise vector (90° orientation) that matched the enzyme's binding pocket more effectively than the flexible precursor.

  • Outcome: This led to the discovery of clinical candidates (e.g., PF-05175157) with significantly improved half-life (

    
    ) and oral bioavailability.
    
ParameterChromanone LeadSpiro-Lactam Analog
Structure Flat, Bicyclic3D, Spirocyclic
Cl_int (Human) > 100 µL/min/mg (High)< 15 µL/min/mg (Low)
Solubility < 5 µg/mL> 100 µg/mL
ACC1 IC50 12 nM5 nM

Structural Biology: Vectorial Analysis

Unlike flat aromatics where substituents exit at 120° or 180° angles, spirocycles allow for tetrahedral exit vectors (109.5°) . This is critical for accessing "deep pockets" in GPCRs and Kinases.

VectorAnalysisTargetProtein Binding PocketFlatAromatic Core(2D Planar)Flat->Target180° VectorSub1Substituent Clash(Steric Hindrance)Flat->Sub1SpiroSpiro Core(3D Tetrahedral)Spiro->Target109° VectorSub2Perfect Fit(Deep Pocket Access)Spiro->Sub2

Figure 3: Vectorial comparison. Spirocycles allow substituents to project into sub-pockets inaccessible to planar scaffolds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][6] Journal of Medicinal Chemistry.[2][7] Link

  • Griffith, D. A., et al. (2013). Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure.[7][8] Journal of Medicinal Chemistry.[2][7] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[9] Link

  • Zheng, Y., & Tice, C. M. (2016).[5][10] The Utilization of Spirocyclic Scaffolds in Drug Discovery.[1][2][6][11][12] Expert Opinion on Drug Discovery. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Technical Guide: Physicochemical Profiling & Handling of Spiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability Data for Spiro[4.5]decane-8-carbaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Architecture

Spiro[4.5]decane-8-carbaldehyde represents a critical structural motif in modern medicinal chemistry, serving as a rigidified aliphatic scaffold often utilized to improve metabolic stability and restrict conformational freedom in drug candidates. Unlike flexible alkyl chains, the spiro[4.5]decane core introduces a defined vector for substituent exit, making it a valuable bioisostere for cyclohexyl or piperidinyl groups.

However, the presence of the terminal aldehyde functionality at the C8 position introduces specific stability challenges—primarily oxidative degradation and potential epimerization—that must be managed during synthesis and storage.

Chemical Identity
PropertyDetail
IUPAC Name Spiro[4.5]decane-8-carbaldehyde
Molecular Formula C₁₁H₁₈O
Molecular Weight 166.26 g/mol
Structural Feature Spirocyclic junction at C5; Aldehyde at C8
Key Analogs Spiro[4.5]decan-8-ol (LogP ~2.[1][2]9) [1]; Spiro[4.5]decan-8-one [2]

Solubility Profile

As a Senior Application Scientist, I advise treating this compound as a Class II (Low Solubility, High Permeability) intermediate in the context of the Biopharmaceutics Classification System (BCS) until specific formulation data proves otherwise. The lipophilic spiro-core dominates the physicochemical behavior, rendering the molecule sparingly soluble in aqueous media.

Solvent Compatibility Table

Data derived from structure-property relationship (SPR) analysis of analogous spirocyclic alcohols and ketones.

Solvent SystemSolubility RatingEstimated Saturation (25°C)Application Note
Water (pH 7.4) Poor< 0.1 mg/mLRequires surfactant (e.g., Tween 80) or co-solvent for bioassays.
DMSO Excellent> 50 mg/mLPreferred stock solution solvent. Store frozen to prevent hygroscopic water uptake.
Ethanol Good> 20 mg/mLSuitable for chemical synthesis; avoid for long-term storage due to potential acetal formation.
Dichloromethane Excellent> 100 mg/mLIdeal for extraction and chromatography (DCM).
Acetonitrile Good> 30 mg/mLStandard solvent for HPLC analysis.
Partition Coefficient (Lipophilicity)
  • Predicted LogP: 2.8 – 3.2

  • Implication: The compound will partition heavily into lipid bilayers. In aqueous buffers, it will exhibit high non-specific binding (NSB) to plasticware.

  • Protocol Recommendation: Use glass-coated plates or low-binding polypropylene for serial dilutions to prevent data artifacts.

Stability & Degradation Mechanisms

The stability of Spiro[4.5]decane-8-carbaldehyde is governed by two competing factors: the steric protection of the ring system (stabilizing) and the reactivity of the formyl group (destabilizing).

Primary Degradation Pathways
  • Autoxidation: The aldehyde C-H bond is susceptible to radical abstraction by atmospheric oxygen, leading to the formation of Spiro[4.5]decane-8-carboxylic acid. This is the dominant degradation mode.

  • Epimerization: If the C8 position is chiral (relative to the spiro center), the aldehyde can enolize and epimerize, altering the cis/trans ratio.

  • Acetalization: In the presence of alcohols (e.g., methanol, ethanol) and trace acid, the aldehyde will convert to hemiacetals or acetals.

Visualizing Reactivity

The following diagram illustrates the critical degradation pathways that must be monitored during storage and handling.

DegradationPathways Figure 1: Primary Degradation Pathways of Spiro-Aldehydes Aldehyde Spiro[4.5]decane-8-carbaldehyde (Active) Acid Carboxylic Acid (Oxidation Product) Aldehyde->Acid O2 / Air (Fast) Acetal Diethyl Acetal (Solvent Adduct) Aldehyde->Acetal EtOH / H+ Polymer Trimer/Oligomer (Polymerization) Aldehyde->Polymer Base / Heat

Figure 1: The aldehyde moiety is the "soft spot" for stability. Oxidation to the acid is the primary risk factor during storage.

Experimental Protocols

To validate the quality of your material, do not rely solely on supplier Certificate of Analysis (CoA) data, which may be outdated. Implement the following self-validating workflows.

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in PBS (pH 7.4) to guide formulation.

  • Preparation: Weigh 5 mg of solid compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of PBS (pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to minimize loss).

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm) or LC-MS against a standard curve prepared in DMSO.

    • Note: Due to low UV absorbance of the aliphatic scaffold, LC-MS or ELSD (Evaporative Light Scattering Detector) is recommended over standard UV.

Protocol B: Forced Degradation Stress Testing

Objective: Establish stability limits for storage and handling.

StabilityWorkflow Figure 2: Forced Degradation Workflow for Aldehyde Intermediates Start Start: 1 mM Stock in DMSO/ACN Stress1 Oxidative Stress (0.3% H2O2, 4h) Start->Stress1 Stress2 Acid/Base Hydrolysis (0.1N HCl / NaOH, 4h) Start->Stress2 Stress3 Thermal Stress (60°C, 24h) Start->Stress3 Analysis LC-MS Analysis (Monitor [M+16] and [M+18]) Stress1->Analysis Stress2->Analysis Stress3->Analysis Decision Define Storage Conditions Analysis->Decision

Figure 2: A systematic approach to identify if the spiro-aldehyde requires -20°C storage or inert atmosphere handling.

Handling & Storage Recommendations

Based on the chemical nature of spirocyclic aldehydes, strict adherence to these protocols is required to maintain purity >95%.

  • Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen). The aldehyde is an oxygen scavenger.

  • Temperature: Long-term storage at -20°C is mandatory.

  • Container: Use amber glass vials with Teflon-lined caps to prevent photolytic degradation and leaching from plastics.

  • Re-purification: If the material has been stored >6 months, check for the "Acid peak" (M+16) via LC-MS. If >5% acid is present, purify via silica gel chromatography (eluent: Hexane/EtOAc) immediately before use.

References

  • PubChem. (2025).[1][3] Spiro[4.5]decan-8-ol Compound Summary. National Library of Medicine. [Link]

  • NIST. (2024). Spiro[4.5]decane Thermochemical Data. National Institute of Standards and Technology.[4] [Link]

  • Royal Society of Chemistry. (2015). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm. [Link]

Sources

Technical Deep Dive: Strategic Synthesis of the Spiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Imperative

The spiro[4.5]decane scaffold—a bicyclic system where a five-membered ring and a six-membered ring share a single quaternary carbon atom—is a privileged motif in medicinal chemistry. It forms the core of bioactive sesquiterpenes (e.g., acorane, gleenol, axenol) and serves as a rigid pharmacophore in drug discovery, offering vectors for substituent projection that are inaccessible to fused or bridged systems.

The primary synthetic challenge lies in the stereocontrolled construction of the quaternary spiro-center . Steric congestion often impedes cyclization, and controlling the relative stereochemistry of substituents on the rings requires high-fidelity methods. This guide analyzes three dominant synthetic pathways: Ring-Closing Metathesis (RCM), Sigmatropic Rearrangement, and Transition-Metal Catalyzed C-H Activation, culminating in a validated experimental protocol.

Retrosynthetic Logic & Structural Analysis

To access the spiro[4.5]decane core, chemists must choose between forming the spiro-center directly or constructing the rings around a pre-existing quaternary center.

Visualization: Retrosynthetic Disconnections

The following diagram illustrates the three primary disconnections used to access this scaffold.

Retrosynthesis Target Target: Spiro[4.5]decane Core P_RCM Precursor A: Gem-dialkenyl Cycle (RCM Strategy) Target->P_RCM Ring Closure (C-C) P_Claisen Precursor B: Allyl Vinyl Ether (Claisen Rearrangement) Target->P_Claisen Sigmatropic Shift P_Alkylation Precursor C: 1,3-Dicarbonyl (Gem-Alkylation) Target->P_Alkylation Alkylation

Figure 1: Strategic disconnections for spiro[4.5]decane synthesis. Red path: Metathesis; Yellow path: Rearrangement; Green path: Classical Alkylation.

Critical Synthesis Pathways

Pathway A: Ring-Closing Metathesis (RCM)

Mechanism: Ruthenium-catalyzed intramolecular olefin metathesis.[1] Utility: Best for rapid assembly of the five-membered ring from a gem-diallyl six-membered ring precursor. Causality: The entropic penalty of forming the quaternary center is paid during the precursor synthesis (alkylation). The RCM step is generally thermodynamically driven by the release of volatile ethylene gas, pushing the equilibrium toward the spirocycle. Catalysts: Grubbs II or Hoveyda-Grubbs II are preferred due to their high activity towards sterically hindered gem-disubstituted olefins.

Pathway B: Claisen Rearrangement

Mechanism: [3,3]-Sigmatropic rearrangement of 2-methylene-6-vinyl-tetrahydropyrans or similar allyl vinyl ethers. Utility: Unrivaled for stereocontrol . The reaction proceeds through a highly ordered chair-like transition state, transferring chirality from the starting material to the newly formed spiro-center with high fidelity. Application: Widely used in the total synthesis of (-)-gleenol and (-)-axenol.

Pathway C: Transition Metal-Catalyzed C-H Activation

Mechanism: Pd(II) or Rh(III) catalyzed activation of directed C-H bonds followed by annulation with alkynes or diazo compounds. Utility: High atom economy. It bypasses the need for pre-functionalized handles (like halogens) but often requires specific directing groups (e.g., oximes, pyridines) to position the metal.

Comparative Analysis of Methods

FeatureRing-Closing Metathesis (RCM)Claisen RearrangementTM-Catalyzed C-H Activation
Key Bond Formed C=C (Ring Closure)C-C (Spiro Center)C-C (Annulation)
Stereocontrol Low (unless substrate controlled)High (Transition State controlled) Moderate to High (Ligand controlled)
Scalability High (Robust catalysts)High (Thermal process)Moderate (Cost of metal/ligand)
Atom Economy Moderate (Loss of ethylene)Perfect (100%) High
Primary Risk Catalyst poisoning / OligomerizationHigh temperature requiredRegioselectivity issues

Case Study: Validated Protocol for Spiro[4.5]dec-2-en-1-one

This protocol utilizes the RCM strategy , chosen for its operational simplicity and high reproducibility in drug discovery settings. It synthesizes a spiro[4.5]decane enone from readily available 1,3-cyclohexanedione.

Validated Experimental Workflow
Step 1: Gem-Diallylation (The Setup)

Objective: Install two allyl groups at the active methylene position to create the quaternary center. Reagents: 1,3-Cyclohexanedione, Allyl bromide, Potassium Carbonate (


), Acetone.
  • Dissolution: Dissolve 1,3-cyclohexanedione (10 mmol) in anhydrous acetone (50 mL).

  • Base Addition: Add anhydrous

    
     (25 mmol, 2.5 equiv). The excess base ensures complete deprotonation and scavenges HBr.
    
  • Alkylation: Add allyl bromide (22 mmol, 2.2 equiv) dropwise at 0°C to minimize O-alkylation side products.

  • Reflux: Warm to room temperature and reflux for 12 hours. The reaction is driven by the formation of the insoluble KBr salt.

  • Workup: Filter off solids. Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to isolate 2,2-diallylcyclohexane-1,3-dione.

    • Checkpoint: Verify structure via

      
       NMR (look for characteristic allyl signals at 
      
      
      
      5.0–6.0 ppm).
Step 2: Desymmetrization/Reduction (Optional but recommended for specific targets)

Note: For the basic spiro-enone, we proceed directly to RCM. However, often one ketone is reduced or protected to differentiate the rings.

Step 3: Ring-Closing Metathesis (The Closure)

Objective: Cyclize the diallyl tether to form the spiro[4.5] system. Reagents: Grubbs 2nd Generation Catalyst (2-5 mol%), Dichloromethane (DCM).

  • Dilution (Critical): Dissolve the diallyl precursor in degassed anhydrous DCM to a concentration of 0.005 M or lower. High dilution is mandatory to favor intramolecular cyclization (spiro formation) over intermolecular oligomerization (ADMET).

  • Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion under an Argon atmosphere.

  • Reaction: Reflux (40°C) for 4–8 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Add ethyl vinyl ether (excess) and stir for 30 minutes. This deactivates the Ru-carbene, preventing isomerization during workup.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Yield Expectation: 85–92%.

Visualization: RCM Reaction Pathway

The following diagram details the catalytic cycle and logic for the RCM synthesis.

RCM_Pathway Precursor 2,2-Diallyl Precursor Metallocycle Metallacyclobutane Intermediate Precursor->Metallocycle + Ru Catalyst Ru_Species Ru-Carbene (Active Catalyst) Product Spiro[4.5]dec-2-en-1-one Metallocycle->Product Reductive Elimination Ethylene Ethylene (Gas) (Driving Force) Metallocycle->Ethylene Byproduct Product->Ru_Species Regenerates

Figure 2: Catalytic cycle for the RCM synthesis of spiro[4.5]decane. The release of ethylene drives the reaction forward.

References

  • Srikrishna, A., & Rao, M. (2008).[2] Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones.[2] Semantic Scholar. Link

  • Reddy, M. V., & Periasamy, M. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76.[3] Link

  • Takahashi, T., et al. (2007). Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane.[4] PubMed.[5] Link

  • Jenkins, I. D., et al. (2008). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Journal of Organic Chemistry. Link

  • Wallace, D. J. (2005).[4] Ring-closing metathesis in the synthesis of spirocyclic compounds. Angewandte Chemie International Edition, 44(13), 1912-1915. (General Reference for RCM Mechanism).

Sources

Thermodynamic stability of spiro-fused aldehyde compounds

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of Spiro-Fused Aldehyde Compounds: A Technical Guide

Executive Summary Spiro-fused aldehydes represent a high-value, high-risk structural class in modern drug discovery. While the spirocyclic core (e.g., spiro[3.3]heptane, spiro[4.5]decane) offers rigid,


-rich bioisosteres for phenyl rings, the pendant aldehyde functionality introduces significant thermodynamic volatility. This guide provides a rigorous framework for assessing the thermodynamic stability of these compounds, focusing on conformational locking, epimerization equilibria, and hydration thermodynamics.

Part 1: Structural Dynamics & Thermodynamic Theory

The thermodynamic stability of a spiro-fused aldehyde is governed by the interplay between ring strain release and steric vector alignment . Unlike linear aldehydes, where rotation is free, spiro-aldehydes are often conformationally locked.

The Spiro-Strain Penalty

Spirocycles possess inherent strain energy due to bond angle distortion at the quaternary spiro-carbon.

  • Spiro[3.3]heptane: High strain (~60 kcal/mol). Substituents (like aldehydes) prefer positions that minimize transannular interactions.

  • Spiro[4.5]decane: Lower strain, but significant chair/boat conformational flipping.

Thermodynamic Rule: An aldehyde group attached


 or 

to the spiro center will adopt a conformation that maximizes the distance from the orthogonal ring. In spiro[3.3] systems, the "pucker" of the cyclobutane ring forces the aldehyde into pseudo-equatorial (stable) or pseudo-axial (unstable) orientations.
Electronic Modulation of the Formyl Group

The spiro center acts as a "steric gatekeeper" but also influences the electrophilicity of the aldehyde carbonyl.

  • Inductive Effect: The quaternary center is electron-releasing via hyperconjugation, potentially stabilizing the carbonyl dipole.

  • Hydration Equilibrium (

    
    ):  A direct measure of thermodynamic stability relative to the gem-diol. Spiro-aldehydes often exhibit lower 
    
    
    
    than linear analogs due to steric crowding destabilizing the tetrahedral intermediate.

Part 2: Computational Assessment Protocol (DFT)

Before synthesis, thermodynamic stability must be predicted using Density Functional Theory (DFT). This protocol determines the Boltzmann distribution of conformers.

Methodology: The "Energy-Window" Scan

  • Conformational Sampling: Generate 50-100 conformers using a force field (e.g., MMFF94).

  • Geometry Optimization: Refine using DFT (B3LYP/6-31G* or

    
    B97X-D/def2-TZVP for dispersion correction).
    
  • Frequency Calculation: Ensure no imaginary frequencies (verify ground state).

  • Solvation Model: Apply PCM (Polarizable Continuum Model) for water/methanol to simulate physiological or reaction conditions.

Data Output Interpretation:

  • 
     kcal/mol:  Rapid interconversion likely at RT.
    
  • 
     kcal/mol:  The higher energy conformer is thermodynamically inaccessible (>99:1 ratio).
    

Part 3: Experimental Characterization & Validation

Two critical experiments define the thermodynamic profile: Epimerization Equilibrium (for chiral aldehydes) and Hydration Thermodynamics .

Protocol: DBU-Catalyzed Epimerization Assay

This protocol determines the thermodynamic preference between cis and trans isomers of spiro-aldehydes.

Reagents:

  • Spiro-aldehyde substrate (10 mg)

  • Deuterated Methanol (

    
    )
    
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - 5 mol%

Workflow:

  • Dissolve substrate in

    
     in an NMR tube.
    
  • Acquire

    
    
    
    
    
    H NMR spectrum.
  • Add DBU (catalytic base to facilitate enolization).

  • Monitor the ratio of aldehyde protons (typically

    
     9.5–10.0 ppm) at intervals (1h, 6h, 24h) until the ratio stabilizes.
    
  • Calculation:

    
    
    
    
    

Expert Insight: If


 is small (< 1 kcal/mol), the compound will exist as a mixture, complicating crystallization and potency assays. Target scaffolds where 

kcal/mol.
Protocol: Variable Temperature (VT) NMR for Hydration

Aldehydes exist in equilibrium with their hydrates in aqueous media.



Workflow:

  • Dissolve aldehyde in

    
    :Acetone-
    
    
    
    (1:1).
  • Measure integration of Carbonyl-H vs. Methine-H of the gem-diol.

  • Perform at 298K, 310K, and 323K.

  • Plot

    
     vs 
    
    
    
    (Van't Hoff plot) to derive
    
    
    and
    
    
    of hydration.

Part 4: Visualization of Stability Logic

The following diagram illustrates the decision logic for assessing spiro-aldehyde stability, moving from computational prediction to experimental validation.

SpiroStability Start Target Spiro-Aldehyde Design DFT DFT Conformational Scan (B3LYP/6-31G*) Start->DFT Decision1 Delta G (isomers) > 3 kcal/mol? DFT->Decision1 Synthesis Synthesis of Major Isomer Decision1->Synthesis Yes (Stable) Redesign Redesign Scaffold (Change Ring Size/Substituents) Decision1->Redesign No (Fluxional) Exp_Epim Exp. 1: DBU Epimerization Assay (Thermodynamic Ratio) Synthesis->Exp_Epim Exp_Hyd Exp. 2: Hydration Equilibrium (Electrophilic Stability) Synthesis->Exp_Hyd Redesign->DFT Final Candidate Selection Exp_Epim->Final Ratio Confirmed Exp_Hyd->Final K_hyd < 1.0

Caption: Workflow for thermodynamic validation of spiro-aldehydes, filtering unstable conformers pre-synthesis.

Part 5: Quantitative Stability Benchmarks

The following table summarizes thermodynamic expectations for common spiro-scaffolds bearing an aldehyde.

Spiro ScaffoldRing Strain (kcal/mol)Aldehyde Stability RiskDominant Isomer Preference
Spiro[2.3]hexane ~55High Trans to spiro-ring (Steric avoidance)
Spiro[3.3]heptane ~60Medium Pseudo-equatorial (Pucker dependent)
Spiro[4.4]nonane ~45Low Envelope flap positioning
Spiro[5.5]undecane ~12Low Equatorial (Chair conformation)

Expert Note: Spiro[2.3] systems are particularly prone to "ring-opening" decomposition if the aldehyde is


 to the cyclopropane due to the "push-pull" electronic strain.

References

  • Spiro Scaffold Properties

    • Title: Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes.[1]

    • Source: ResearchG
    • URL:[Link]

  • Epimerization of Aldehydes

    • Title: The Epimerization of Peptide Aldehydes--A System
    • Source: PubMed (2006).
    • URL:[Link]

  • Conformational Analysis

    • Title: Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories.[2]

    • Source: RSC - Physical Chemistry Chemical Physics.[2]

    • URL:[Link]

  • Spirocyclic Bioisosteres

    • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.[3]

    • Source: Chemical Communications (2025).[3]

    • URL:[Link]

Sources

Methodological & Application

Synthesis of Spiro[4.5]decane-8-carbaldehyde via Diels-Alder Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[4.p]decane framework is a prevalent structural motif in numerous biologically active natural products and serves as a valuable scaffold in medicinal chemistry and drug discovery.[1][2] Its unique three-dimensional architecture provides access to novel chemical space. This application note presents a detailed protocol for the synthesis of Spiro[4.5]decane-8-carbaldehyde, a key intermediate for the elaboration into more complex molecular targets. The synthetic strategy hinges on the powerful and atom-economical Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings.[3][4] This guide provides in-depth technical details, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals engaged in the synthesis of complex cyclic systems.

Introduction: The Strategic Importance of the Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring.[4] This pericyclic reaction is highly valued for its stereospecificity and its ability to construct up to four new stereocenters in a single step.[5] In the context of spirocyclic systems, the Diels-Alder reaction offers an elegant and efficient method for the construction of the core carbocyclic framework.

The synthesis of Spiro[4.5]decane-8-carbaldehyde will be achieved through the reaction of a suitable diene, β-myrcene, with an α,β-unsaturated aldehyde, acrolein, which serves as the dienophile. Myrcene, a naturally occurring terpene, possesses a conjugated diene moiety that readily participates in the Diels-Alder reaction.[6][7] Acrolein is an effective dienophile due to the electron-withdrawing nature of the aldehyde group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[8]

Key Advantages of the Diels-Alder Approach:

  • Atom Economy: The reaction is an addition reaction, meaning all atoms from the reactants are incorporated into the product.

  • Stereocontrol: The concerted mechanism of the reaction allows for predictable stereochemical outcomes.[4]

  • Convergence: Two relatively simple starting materials are combined to form a more complex structure in a single step.

Mechanistic Overview

The Diels-Alder reaction proceeds through a concerted, cyclic transition state.[4] The reaction between myrcene and acrolein is a "normal-demand" Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor.

dot graph "Diels_Alder_Mechanism" { layout=neato; node [shape=plaintext]; A [label="Myrcene (Diene)"]; B [label="Acrolein (Dienophile)"]; C [label="Transition State"]; D [label="Spiro[4.5]decane-8-carbaldehyde"];

A -> C [label="[4πs + 2πs] cycloaddition"]; B -> C; C -> D [label="New σ-bonds formed"];

node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; D;

node [shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; C;

edge [color="#4285F4"]; } dot Caption: Diels-Alder reaction mechanism for the synthesis of Spiro[4.5]decane-8-carbaldehyde.

The regioselectivity of the reaction is governed by the electronic properties of the substituents on the diene and dienophile. In the reaction of myrcene and acrolein, the formation of the "para" isomer, Spiro[4.5]decane-8-carbaldehyde, is generally favored.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Spiro[4.5]decane-8-carbaldehyde.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
β-MyrceneC10H16136.2413.62 g0.10>90%Sigma-Aldrich
AcroleinC3H4O56.066.17 g0.11>97%Sigma-Aldrich
TolueneC7H892.1450 mL-AnhydrousSigma-Aldrich
HydroquinoneC6H6O2110.11100 mg--Sigma-Aldrich

Safety Precautions:

  • Acrolein is highly toxic, flammable, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Myrcene is a flammable liquid.

  • Toluene is a flammable liquid with potential health hazards.

Reaction Setup and Procedure

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#FFFFFF"; A [label="Charge reactor with myrcene, toluene, and hydroquinone"]; B [label="Add acrolein dropwise"]; }

subgraph "cluster_1" { label = "Reaction"; bgcolor="#FFFFFF"; C [label="Heat to 110°C"]; D [label="Monitor by TLC/GC-MS"]; }

subgraph "cluster_2" { label = "Work-up & Purification"; bgcolor="#FFFFFF"; E [label="Cool to room temperature"]; F [label="Remove solvent in vacuo"]; G [label="Purify by column chromatography"]; }

A -> B [color="#4285F4"]; B -> C [color="#EA4335"]; C -> D [color="#FBBC05"]; D -> E [color="#34A853"]; E -> F; F -> G; } dot Caption: Experimental workflow for the synthesis of Spiro[4.5]decane-8-carbaldehyde.

  • Reactor Preparation: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add β-myrcene (13.62 g, 0.10 mol), toluene (50 mL), and hydroquinone (100 mg). The hydroquinone is added as a polymerization inhibitor for the acrolein.

  • Addition of Dienophile: Slowly add acrolein (6.17 g, 0.11 mol) to the stirred solution via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 4-6 hours.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system or by Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting materials and the appearance of a new product spot indicate the progression of the reaction.

  • Work-up: Once the reaction is complete (as indicated by TLC or GC-MS), allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellowish oil. Purify the crude product by column chromatography on silica gel (230-400 mesh) using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford the pure Spiro[4.5]decane-8-carbaldehyde.

Characterization

The structure and purity of the synthesized Spiro[4.5]decane-8-carbaldehyde should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Resonances corresponding to the aldehyde proton (~9.7 ppm), vinylic protons, and aliphatic protons of the spirocyclic system.
¹³C NMR Resonances for the aldehyde carbonyl carbon (~204 ppm), spiro carbon, and other carbons of the ring system.
GC-MS A single major peak with the expected molecular ion mass (m/z = 192.30).
FT-IR Characteristic C=O stretching frequency for the aldehyde (~1725 cm⁻¹).

Discussion and Optimization

  • Catalysis: While the thermal Diels-Alder reaction proceeds in good yield, Lewis acid catalysis can be employed to accelerate the reaction rate and potentially improve regioselectivity.[4] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and ZnCl₂. However, care must be taken as Lewis acids can also promote polymerization of the dienophile.

  • Solvent Choice: Toluene is a suitable solvent due to its relatively high boiling point, which allows for the necessary reaction temperature. Other non-polar solvents can also be used. In some cases, solvent-free conditions can be employed, which aligns with the principles of green chemistry.[9]

  • Stereoselectivity: The Diels-Alder reaction can lead to the formation of endo and exo isomers. For the reaction between myrcene and acrolein, the endo transition state is generally favored kinetically, leading to the endo product as the major isomer.[10] The ratio of endo to exo products can sometimes be influenced by reaction temperature and the use of catalysts.

Conclusion

The Diels-Alder reaction provides a robust and efficient method for the synthesis of Spiro[4.5]decane-8-carbaldehyde from readily available starting materials. The protocol outlined in this application note is a reliable procedure for obtaining this valuable synthetic intermediate. The versatility of the aldehyde functional group allows for a wide range of subsequent transformations, making this spirocyclic building block highly useful for the synthesis of complex target molecules in the fields of natural product synthesis and drug discovery.

References

  • Synthesis and characterisation of optically active spiro[4.5]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC. Available at: [Link]

  • Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles - PMC. Available at: [Link]

  • Diels-Alder reactions in the synthesis of higher terpenes - ResearchGate. Available at: [Link]

  • Diels–Alder reactions of myrcene using intensified continuous-flow reactors - PMC. Available at: [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]

  • Diels–Alder reaction - Wikipedia. Available at: [Link]

  • Diels-Alder reactions of myrcene using intensified continuous-flow reactors - PubMed. Available at: [Link]

  • Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones | Journal of the American Chemical Society. Available at: [Link]

  • Diels-Alder Reaction - Organic Chemistry Portal. Available at: [Link]

  • Diels-Alder Reaction (a very important reaction) Reaction between a conjugated diene and an alkene (dienophile) to give a cyclohexene. Available at: [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol - ResearchGate. Available at: [Link]

  • General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 1, 4-dioxo spiro[6][9] decane-8-one - Google Patents. Available at:

  • Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene | Scilit. Available at: [Link]

  • Enzymatic catalysis of the Diels-Alder reaction in the biosynthesis of natural products - PubMed. Available at: [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI. Available at: [Link]

Sources

Reductive amination protocols for Spiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination Protocols for Spiro[4.5]decane-8-carbaldehyde

Part 1: Strategic Context & Scaffold Analysis

1.1 The "Escape from Flatland" Spiro[4.5]decane-8-carbaldehyde represents a critical class of high-Fsp³ building blocks. In modern drug discovery, moving away from planar aromatic systems toward three-dimensional spirocyclic scaffolds correlates with improved solubility, metabolic stability, and target selectivity. However, the very structural rigidity that makes this scaffold attractive imposes specific steric constraints during functionalization.

1.2 Structural Challenges at C-8 The aldehyde at position 8 is located on the six-membered ring of the spiro[4.5]decane system. While less hindered than the spiro-center itself, the equatorial/axial preference of the aldehyde significantly influences reactivity.

  • Steric Bulk: The spiro-fusion at C-5 creates a "neopentyl-like" environment that can retard nucleophilic attack, particularly with bulky secondary amines.

  • Solubility: The lipophilic nature of the saturated spiro-hydrocarbon skeleton often leads to precipitation of polar iminium intermediates in standard alcoholic solvents, necessitating chlorinated or ethereal co-solvents.

Part 2: Experimental Protocols

The following protocols are designed to address specific reactivity profiles. Method A is the standard "workhorse" for most amines. Method B is required for electron-deficient amines (anilines) or sterically encumbered substrates.

Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best for: Primary amines, unhindered secondary amines, and high-throughput parallel synthesis.

Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that selectively reduces the protonated iminium ion over the aldehyde, minimizing the formation of alcohol byproducts.

Reagents:

  • Spiro[4.5]decane-8-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]

Step-by-Step Protocol:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Spiro[4.5]decane-8-carbaldehyde (1.0 mmol) in anhydrous DCE (4 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol).

    • Why: This buffers the pH to ~5-6, accelerating iminium formation without deactivating the hydride.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to minimize exotherms) and add STAB (1.5 mmol) in one portion. Allow the reaction to warm to Room Temperature (RT).

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the aldehyde (M+H peak usually visible for imine or product).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Lewis-Acid Activation (Titanium Isopropoxide)

Best for: Weak nucleophiles (anilines), bulky amines, or when Method A fails to reach conversion.

Mechanism: Ti(OiPr)₄ acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl oxygen and a water scavenger that drives the equilibrium toward the imine.

Reagents:

  • Spiro[4.5]decane-8-carbaldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Ethanol (absolute) or THF (if solubility is an issue)

Step-by-Step Protocol:

  • Complexation: In a dry flask under Nitrogen/Argon, combine the aldehyde (1.0 mmol) and amine (1.1 mmol) in neat Ti(OiPr)₄ (1.5 mmol) or a concentrated THF solution.

  • Imine Formation: Stir at RT for 4–12 hours.

    • Checkpoint: The solution often becomes viscous. Complete conversion to the imine is critical before reduction.[3]

  • Dilution: Dilute the mixture with absolute Ethanol (5 mL).

  • Reduction: Add NaBH₄ (1.5 mmol) carefully (gas evolution!).

    • Caution: NaBH₄ is a stronger reducing agent than STAB; ensuring the aldehyde is fully consumed in step 2 prevents reduction to the alcohol.

  • Quench (Critical): Add water (1 mL) dropwise. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via flash chromatography.

Part 3: Data & Optimization

Table 1: Reagent Selection Matrix

VariableMethod A (STAB)Method B (Ti-Mediated)Method C (Stepwise NaBH₄)
Primary Amine Preferred (High Yield)Overkill (Use if hindered)Good (Risk of dialkylation)
Aniline Poor ConversionPreferred (Essential)Poor
Bulky 2° Amine ModeratePreferred Poor
Solvent DCE, DCM, THFNeat / EtOH / THFMeOH
Water Tolerance ModerateLow (Ti reacts with H₂O)High
Byproduct Boric acid saltsTiO₂ (requires filtration)minimal

Part 4: Visualization of Workflows

Figure 1: Mechanistic Pathway & Decision Logic

ReductiveAmination Start Spiro[4.5]decane-8-CHO AmineCheck Amine Type? Start->AmineCheck MethodA Method A: STAB (DCE, AcOH) AmineCheck->MethodA Aliphatic/Unhindered MethodB Method B: Ti(OiPr)4 (Lewis Acid Activation) AmineCheck->MethodB Aniline/Bulky ImineA Iminium Ion (In Situ) MethodA->ImineA -H2O ProductA Target Amine ImineA->ProductA Hydride Transfer Fail Aldehyde Reduction (Side Product) ImineA->Fail Slow Kinetics ImineB Titanium Complex MethodB->ImineB Scavenge H2O RedB Reduction (NaBH4) ImineB->RedB RedB->ProductA

Caption: Decision tree for selecting the optimal reductive amination protocol based on amine nucleophilicity and steric demand.

Part 5: Troubleshooting (Self-Validating Systems)

  • Problem: Reaction stalls at ~50% conversion.

    • Diagnosis: Equilibrium limitation. The water formed is hydrolyzing the imine back to the aldehyde.

    • Solution: Add molecular sieves (4Å) to Method A or switch to Method B (Ti acts as a scavenger).

  • Problem: Formation of alcohol byproduct (Spiro[4.5]decane-8-methanol).

    • Diagnosis: The reducing agent is reducing the aldehyde faster than the imine forms.

    • Solution: Pre-stir the aldehyde and amine for 1 hour before adding STAB. If using Method B, ensure the "viscosity change" (imine formation) occurs before adding NaBH₄.

  • Problem: Cis/Trans Isomerism.

    • Insight: The spiro-ring induces a remote steric effect. The product will likely be a mixture.

    • Protocol: Do not attempt to separate isomers at the intermediate stage. Purify the final amine. In many cases, the thermodynamic product (equatorial amine) dominates if the reaction is allowed to equilibrate.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] [Link]

  • Zheng, H. , et al. (2009). Synthesis of four novel natural product inspired scaffolds for drug discovery. Bioorganic & Medicinal Chemistry Letters, 19(9), 2435-2438. (Context for spiro-scaffold reactivity). [Link]

Sources

Application Notes and Protocols for the Wittig Reaction of Spiro[4.5]decane-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Olefination of a Sterically Encumbered Spirocyclic Aldehyde

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] Its power lies in the predictable placement of the newly formed alkene, a feature of significant value in the synthesis of complex molecules, including pharmaceuticals and natural products.[5] This guide provides a detailed exploration of the application of the Wittig reaction to a challenging substrate: spiro[4.5]decane-8-carboxaldehyde. The spirocyclic nature of this aldehyde introduces considerable steric hindrance around the carbonyl group, necessitating a careful selection and optimization of reaction conditions to achieve successful olefination.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic nuances of the Wittig reaction, provide detailed experimental protocols, and offer insights into overcoming the challenges associated with sterically hindered substrates. We will also explore the Horner-Wadsworth-Emmons (HWE) reaction as a powerful alternative.

The Wittig Reaction: A Mechanistic Overview

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene and a phosphine oxide.[1][2][3][4] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered ring intermediate called an oxaphosphetane.[1][2] This intermediate then decomposes to yield the alkene and triphenylphosphine oxide.

Wittig_Mechanism Aldehyde Spiro[4.5]decane-8-carboxaldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR') Ylide->Oxaphosphetane Alkene Alkene Product (R-CH=CHR') Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO HWE_vs_Wittig Olefination Olefination of Spiro[4.5]decane-8-carboxaldehyde Wittig Wittig Reaction Olefination->Wittig HWE Horner-Wadsworth-Emmons (HWE) Reaction Olefination->HWE Wittig_Reagent Phosphonium Ylide Wittig->Wittig_Reagent Wittig_Byproduct Triphenylphosphine Oxide (Difficult to remove) Wittig->Wittig_Byproduct HWE_Reagent Phosphonate Carbanion (More nucleophilic) HWE->HWE_Reagent HWE_Byproduct Water-soluble Phosphate Ester (Easy to remove) HWE->HWE_Byproduct

Sources

Application Note: Precision Oxidation of Spiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxidation of Spiro[4.5]decane-8-carbaldehyde to carboxylic acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, valued for its ability to restrict conformation and improve metabolic stability in GPCR ligands and enzyme inhibitors. The conversion of Spiro[4.5]decane-8-carbaldehyde to its corresponding carboxylic acid is a pivotal transformation, often serving as the gateway to amide coupling or fragment-based drug design.

This guide details two validated protocols for this oxidation. We prioritize methods that maintain the stereochemical integrity of the C8 position—a critical requirement as the aldehyde is directly attached to the rigid spiro-ring system.

  • Protocol A (The Gold Standard): Pinnick (Lindgren) Oxidation. Best for milligram-to-gram scale, high stereocontrol, and complex substrates.

  • Protocol B (Green/Scalable): TEMPO-Mediated Oxidation (Zhao Modification). Best for larger scales, avoiding heavy metals and minimizing chlorinated waste.

Strategic Analysis: Method Selection

Oxidizing an aliphatic aldehyde attached to a sterically demanding spiro-cycle presents unique challenges. The primary risks are epimerization of the C8 center (under basic conditions) and Baeyer-Villiger type side reactions (with strong peracids).

Comparative Assessment of Oxidation Methods
FeaturePinnick Oxidation (NaClO₂/Buffer)TEMPO / NaOCl (Zhao Mod.)Jones Oxidation (CrO₃)Permanganate (KMnO₄)
Selectivity High (Aldehyde specific)High (Primary alcohol/aldehyde)Low (Oxidizes alcohols/amines)Low (Attacks alkenes/sulfurs)
pH Conditions Mildly Acidic (pH 3–5)Neutral / Mildly BasicStrongly AcidicStrongly Basic
Stereo-integrity Excellent (No epimerization)Good (Fast reaction)GoodPoor (Risk of base-cat. epimerization)
Scavenger Need Yes (2-methyl-2-butene)No (Catalytic cycle)NoNo
Scalability Good (Safety controls needed)Excellent (Green profile)Poor (Cr waste)Moderate (Mn waste)
Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific spiro-intermediate.

OxidationDecision Start Start: Spiro-Aldehyde Substrate ScaleCheck Scale > 100g? Start->ScaleCheck Sensitive Contains Acid-Labile Groups? (e.g., Ketals, Boc) ScaleCheck->Sensitive No TEMPO Protocol B: TEMPO/Bleach (Scalable, Green) ScaleCheck->TEMPO Yes Stereo Is C8 Stereochemistry Critical? Sensitive->Stereo No Pinnick Protocol A: Pinnick Oxidation (Mild, High Fidelity) Sensitive->Pinnick Yes (Buffered) Stereo->Pinnick Yes (Prevents Epimerization) Stereo->TEMPO No Jones Avoid: Jones/Permanganate (Harsh, Waste)

Caption: Decision tree for selecting the optimal oxidation method based on scale and substrate sensitivity.

Protocol A: Pinnick (Lindgren) Oxidation

Status: Primary Recommendation for Med-Chem Scale (10 mg – 50 g).

Rationale

The Pinnick oxidation utilizes sodium chlorite (


) under mild acidic conditions.[1] The crucial component is the scavenger  (2-methyl-2-butene or resorcinol). Without it, the byproduct hypochlorous acid (

) can react with the chlorite to form chlorine dioxide (

) gas (explosion hazard) or chlorinate the spiro-ring.
Mechanism & Scavenger Loop

The reaction is driven by the formation of chlorous acid (


).[1][2] The scavenger acts as a "chlorine sink," ensuring the reaction remains driven forward without side reactions.

PinnickMechanism Aldehyde Spiro-Aldehyde (R-CHO) Transition Hydroxyallyl Chlorite Aldehyde->Transition + HClO2 Chlorite NaClO2 (Oxidant) Intermediate Chlorous Acid (HClO2) Chlorite->Intermediate + H+ Acid NaH2PO4 (Buffer pH 3.5) Acid->Intermediate Product Spiro-Carboxylic Acid (R-COOH) Transition->Product HOCl HOCl (Toxic Byproduct) Transition->HOCl Elimination HOCl->Chlorite Avoid! (Side Rxn) Waste Chlorinated Alcohol (Inert Waste) HOCl->Waste + Scavenger Scavenger 2-Methyl-2-butene (Scavenger)

Caption: Mechanistic flow of Pinnick oxidation highlighting the critical role of the scavenger in preventing side reactions.

Materials
  • Substrate: Spiro[4.5]decane-8-carbaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    ), 80% purity (1.5 – 3.0 equiv)
    
  • Buffer: Sodium Dihydrogen Phosphate (

    
    ), monohydrate (2.0 – 4.0 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10–20 equiv) or Resorcinol (if alkene scavenger is volatile/unavailable).

  • Solvent:

    
    -Butanol / Water (3:1) or THF / Water (3:1).
    
Step-by-Step Procedure
  • Preparation: Dissolve the spiro-aldehyde (1.0 equiv) in

    
    -BuOH (or THF) and 2-methyl-2-butene (10 equiv).
    
    • Note: The scavenger is volatile; keep the vessel cool or sealed if possible.

  • Oxidant Solution: In a separate beaker, dissolve

    
     (1.5 equiv) and 
    
    
    
    (2.0 equiv) in water.
    • Safety: Do not acidify this solution directly before addition; it may evolve

      
       gas.
      
  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 15–30 minutes while stirring vigorously at room temperature (or 0°C if the substrate is very fragile).

    • Observation: The solution may turn pale yellow. A deep yellow/green color indicates excess

      
       gas (insufficient scavenger or addition too fast).
      
  • Monitoring: Stir for 2–4 hours. Monitor by TLC or LC-MS. The aldehyde spot should disappear completely.

  • Workup (Critical):

    • Acidify the mixture to pH ~3 with 1N HCl.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Quench: Wash the combined organics with 10% aqueous Sodium Bisulfite (

      
      )  or Sodium Thiosulfate. This step reduces unreacted chlorite/hypochlorite, preventing explosion risks during concentration.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel chromatography (MeOH/DCM gradient) or recrystallization.

Protocol B: TEMPO-Mediated Oxidation (Zhao Modification)

Status: Alternative for Scale-Up (>50g) or "Green" Requirements.

Rationale

This method uses catalytic TEMPO and catalytic bleach (


), with sodium chlorite (

) as the stoichiometric oxidant.[3] This avoids the large excess of bleach used in the standard Anelli protocol, protecting the spiro-ring from chlorination.
Materials
  • Substrate: Spiro[4.5]decane-8-carbaldehyde (1.0 equiv)

  • Catalyst: TEMPO (0.02 – 0.05 equiv)

  • Oxidant:

    
     (2.0 equiv)
    
  • Co-Oxidant: Bleach (

    
    , commercial 5-6% solution, ~0.02 equiv)
    
  • Buffer: Phosphate buffer (pH 6.8)

  • Solvent: Acetonitrile / Water.[4]

Step-by-Step Procedure
  • Dissolution: Dissolve the aldehyde (1.0 equiv) in Acetonitrile/Water (1:1). Add TEMPO (5 mol%) and phosphate buffer.

  • Heating: Warm the mixture to 35°C.

  • Simultaneous Addition:

    • Prepare an aqueous solution of

      
       (2.0 equiv).
      
    • Prepare a dilute solution of bleach (

      
      , 2 mol%).
      
    • Add both solutions simultaneously and slowly to the reaction mixture over 1 hour.

  • Reaction: The

    
     oxidizes TEMPO to the 
    
    
    
    -oxoammonium species (active oxidant), which oxidizes the aldehyde. The reduced TEMPO-hydroxylamine is re-oxidized by the bleach, which is regenerated by the chlorite.
  • Workup:

    • Cool to room temperature.

    • Add aqueous

      
       to quench oxidants.
      
    • Acidify to pH 3–4 and extract with Ethyl Acetate.

    • Concentrate to yield the carboxylic acid.[1][5][6]

Analytical Validation

To confirm the successful synthesis of Spiro[4.5]decane-8-carboxylic acid, look for these key markers:

  • 1H NMR:

    • Disappearance: The aldehyde proton signal (

      
       9.5–10.0 ppm) must be absent.
      
    • Appearance: A broad singlet for

      
       (
      
      
      
      10.0–12.0 ppm), often exchangeable with
      
      
      .
    • Spiro-Integrity: Check the multiplets for the spiro-ring protons (

      
       1.2–2.0 ppm). Significant shifts or splitting pattern changes suggest ring opening or chlorination.
      
  • IR Spectroscopy:

    • Shift of the carbonyl stretch from ~1725 cm⁻¹ (aldehyde) to ~1700–1710 cm⁻¹ (acid).

    • Appearance of the broad O-H stretch (2500–3300 cm⁻¹).

  • Mass Spectrometry (LC-MS):

    • Observe

      
       (negative mode) or 
      
      
      
      (positive mode).
    • Ensure no

      
       peaks (chlorination artifacts).
      

References

  • Pinnick Oxidation Original Methodology

    • Balbs, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981, 37, 2091–2096.
  • Lindgren's Precursor Work

    • Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973, 27, 888.
  • TEMPO/Bleach Oxidation (Anelli/Zhao)

    • Zhao, M.; Li, J.; Mano, E.; Song, Z.; Tschaen, D. M. J. Org.[7] Chem.1999 , 64, 2564–2566.

  • Spiro Scaffolds in Drug Discovery

    • Zheng, Y.; Tice, C. M.; Singh, S. B. Bioorg.[8] Med. Chem. Lett.2014 , 24, 3673–3682.

Sources

Evaluating Spiro[4.5]decane-8-carbaldehyde as a Novel HIF Prolyl Hydroxylase Inhibitor Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The cellular response to hypoxia is a fundamental process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF).[1][2] The stability and activity of the HIF-α subunit are tightly controlled by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as HIF Prolyl Hydroxylase Domain enzymes (PHDs), with PHD2 being the most critical isoform for its regulation.[2][3][4] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for rapid proteasomal degradation mediated by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][5] In hypoxic environments, the lack of molecular oxygen, a key PHD substrate, inhibits this hydroxylation, leading to HIF-α stabilization.[1][6] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of over 150 genes involved in erythropoiesis, angiogenesis, and metabolic adaptation.[1]

Pharmacological inhibition of PHDs mimics the hypoxic state, stabilizing HIF-α and activating these downstream pathways.[1][6] This strategy has emerged as a promising therapeutic avenue for conditions such as anemia associated with chronic kidney disease, with several small-molecule PHD inhibitors advancing through clinical trials.[5][7][8] These inhibitors typically function by competing with the 2-OG co-substrate in the PHD active site.[5]

This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of Spiro[4.5]decane-8-carbaldehyde, a novel and unexplored chemical scaffold, for its potential as a HIF prolyl hydroxylase inhibitor. The following sections detail the proposed mechanism of action and provide robust, step-by-step protocols for the in vitro and cell-based characterization of this compound class.

Proposed Mechanism of Action

Most known PHD inhibitors are structural mimics of the 2-oxoglutarate co-substrate, chelating the active site Fe(II) and preventing the catalytic cycle.[9][10][11] We hypothesize that the Spiro[4.5]decane-8-carbaldehyde scaffold, through its unique three-dimensional structure and the reactivity of the aldehyde functional group, can be oriented within the PHD2 active site to interact with key residues and the catalytic iron. The aldehyde may form a covalent or non-covalent interaction that occludes the binding of 2-OG or the HIF-α peptide substrate, thereby inhibiting enzyme function. This leads to the accumulation of HIF-1α protein under normal oxygen conditions, initiating the downstream transcriptional cascade.

HIF_Pathway_Inhibition cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<5% O2) or PHD Inhibitor HIF1a_p HIF-1α (Protein) PHD2 PHD Enzymes (PHD1, PHD2, PHD3) HIF1a_p->PHD2 Substrate HIF1a_s HIF-1α (Stabilized) HIF1a_OH Hydroxylated HIF-1α (Pro-OH) PHD2->HIF1a_OH Catalysis O2 O2, Fe(II), 2-OG O2->PHD2 Co-substrates VHL VHL E3 Ligase Complex HIF1a_OH->VHL Binding Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus HIF1a_s->Nucleus Translocation HIF1b HIF-1β (ARNT) HIF1b->Nucleus HIF_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Nucleus->HIF_complex Dimerization Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activation Inhibitor Spiro[4.5]decane -8-carbaldehyde Inhibitor->PHD2 Inhibition

Caption: HIF-1α regulation and the point of intervention for PHD inhibitors.

Experimental Validation Workflow

The validation of a novel PHD inhibitor requires a multi-step approach, progressing from direct enzymatic assays to cell-based confirmation and downstream functional analysis. This workflow ensures that the observed activity is due to on-target enzyme inhibition and translates to a functional cellular response.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Validation cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Functional Outcome Compound Spiro[4.5]decane -8-carbaldehyde Assay1 Protocol 1: In Vitro PHD2 Enzymatic Assay Compound->Assay1 IC50 Determine IC50 Value Assay1->IC50 Assay2 Protocol 2: HIF-1α Stabilization in Cells (Western Blot) IC50->Assay2 EC50 Determine EC50 & Confirm Target Engagement Assay2->EC50 Assay3 Protocol 3: Target Gene Expression (qPCR for VEGF/EPO) EC50->Assay3 Functional Confirm Downstream Biological Effect Assay3->Functional

Caption: A stepwise workflow for validating a novel PHD inhibitor.

Protocol 1: In Vitro PHD2 Enzymatic Inhibition Assay

Principle: This protocol determines the direct inhibitory effect of Spiro[4.5]decane-8-carbaldehyde on recombinant human PHD2 enzyme activity. The assay measures the hydroxylation of a HIF-1α peptide substrate. An AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a common high-throughput method for this purpose.[12]

Materials:

  • Recombinant Human PHD2 (catalytic domain)

  • Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate (2-OG)

  • Ascorbate

  • Ferrous Sulfate (FeSO₄)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)

  • AlphaScreen™ Reagents: Streptavidin-coated Donor beads and anti-hydroxy-proline antibody conjugated to Acceptor beads.

  • Spiro[4.5]decane-8-carbaldehyde (test compound)

  • Known PHD inhibitor as a positive control (e.g., Vadadustat, Roxadustat)

  • DMSO (vehicle)

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and positive control in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Setup: In a 384-well plate, add 2 µL of assay buffer containing the biotinylated HIF-1α peptide substrate.

  • Compound Addition: Add 1 µL of diluted test compound, positive control, or DMSO (for no-inhibition and no-enzyme controls) to the appropriate wells.

  • Enzyme Mix Addition: Prepare an enzyme mix in assay buffer containing PHD2, FeSO₄, and Ascorbate. Add 2 µL of this mix to all wells except the no-enzyme control.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Prepare a 2-OG solution in assay buffer. Add 2 µL to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare a detection mix containing the AlphaScreen™ Donor and Acceptor beads according to the manufacturer's protocol. Add 5 µL of this mix to all wells.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis:

  • Normalize the data using the no-inhibition (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percentage of inhibition versus the log of the inhibitor concentration.

  • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[13][14]

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

Principle: This protocol verifies that the test compound can penetrate the cell membrane and inhibit PHD activity in a cellular context, leading to the accumulation of HIF-1α protein. Western blotting is a standard technique to detect and quantify HIF-1α levels in cell lysates.[4][14][15][16]

Materials:

  • Human cell line (e.g., HeLa, U2OS, or Hep3B)[14]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Spiro[4.5]decane-8-carbaldehyde

  • Positive control PHD inhibitor

  • Cobalt Chloride (CoCl₂) or Desferrioxamine (DFO) as positive controls for hypoxia induction[15]

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-HIF-1α, Mouse anti-β-Actin (or other loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • PVDF membrane

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of Spiro[4.5]decane-8-carbaldehyde, a fixed concentration of the positive control inhibitor, CoCl₂ (e.g., 100 µM), or DMSO (vehicle control) for 4-6 hours under normoxic conditions (37°C, 5% CO₂).[15]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the well with 100-150 µL of ice-cold RIPA buffer.[16] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an 8% SDS-polyacrylamide gel.[16] Run the gel to separate the proteins by size. The unprocessed HIF-1α band is expected around 93-95 kDa, with post-translationally modified forms appearing larger (~110-120 kDa).[15][17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-HIF-1α antibody (e.g., 1:1000 dilution) overnight at 4°C.[16][18]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-β-Actin antibody to ensure equal protein loading across all lanes.

Data Analysis:

  • Quantify the band intensity for HIF-1α and the loading control using densitometry software.

  • Normalize the HIF-1α signal to the loading control signal for each lane.

  • Plot the normalized HIF-1α levels against the compound concentration to determine the EC50 (half-maximal effective concentration) for HIF-1α stabilization.

Protocol 3: Downstream Target Gene Expression Analysis (RT-qPCR)

Principle: This protocol confirms that the compound-induced stabilization of HIF-1α is transcriptionally active, leading to the upregulation of known HIF target genes, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).[19][20][21]

Materials:

  • Cells treated as described in Protocol 2 (treatment time may be extended to 8-24 hours for optimal mRNA expression).

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for VEGF, EPO, and a housekeeping gene (e.g., ACTB (β-actin) or GAPDH)

  • qPCR-compatible plates and a real-time PCR detection system

Procedure:

  • RNA Extraction: Following compound treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: In a qPCR plate, set up reactions containing SYBR Green Master Mix, forward and reverse primers for the target gene or housekeeping gene, and diluted cDNA.

  • qPCR Program: Run the plate on a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Data Analysis:

  • Determine the cycle threshold (Ct) value for each gene in each sample.

  • Normalize the Ct value of the target genes (VEGF, EPO) to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

  • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.[22]

  • Plot the fold change in expression against the compound concentration.

Expected Results and Interpretation

Successful validation of Spiro[4.5]decane-8-carbaldehyde as a PHD inhibitor scaffold would yield the following results across the described protocols.

AssayParameterExpected Result for an Active CompoundInterpretation
Protocol 1: In Vitro PHD2 Assay IC50Low micromolar to nanomolar rangeThe compound directly inhibits PHD2 enzyme activity in a dose-dependent manner.
Protocol 2: HIF-1α Western Blot EC50Potent, dose-dependent increase in HIF-1α protein levels.The compound is cell-permeable and effectively inhibits intracellular PHD activity, leading to target protein stabilization.
Protocol 3: Target Gene qPCR Fold ChangeSignificant, dose-dependent upregulation of VEGF and EPO mRNA.The stabilized HIF-1α is transcriptionally active and induces the expected downstream biological response.

A compound that demonstrates potency in the in vitro assay, leads to robust HIF-1α stabilization in cells, and subsequently upregulates HIF target genes can be considered a valid hit. This integrated data provides strong evidence that the Spiro[4.5]decane-8-carbaldehyde scaffold is a promising starting point for the development of novel therapeutics targeting the HIF pathway.

References

  • Abbas, S. et al. (2020). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Available at: [Link]

  • Ito, M. et al. (2025). Discovery of DS79540454 via fragment-based drug discovery strategy: New scaffolds of hypoxia-inducible factor prolyl hydroxylase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jelkmann, W. (2021). Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases. Pharmaceuticals. Available at: [Link]

  • Kim, D. et al. (2020). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. Chemical Biology & Drug Design. Available at: [Link]

  • Khan, I. et al. (2023). Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). Frontiers in Chemistry. Available at: [Link]

  • Xu, J. et al. (2024). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry. Available at: [Link]

  • McDonough, M. A. et al. (2020). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Available at: [Link]

  • Abboud, M. I. et al. (2018). 2-Oxoglutarate regulates binding of hydroxylated hypoxia-inducible factor to prolyl hydroxylase domain 2. Chemical Communications. Available at: [Link]

  • Kim, D. et al. (2019). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. ResearchGate. Available at: [Link]

  • Haase, V. H. (2022). The Hypoxia-Inducible Factor Pathway (HIF). Volker Haase Lab, Vanderbilt University. Available at: [Link]

  • Tanaka, T. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences. Available at: [Link]

  • Abboud, M. I. et al. (2018). 2-Oxoglutarate regulates binding of hydroxylated hypoxia-inducible factor to prolyl hydroxylase domain 2. Chemical Communications. Available at: [Link]

  • Flashman, E. et al. (2014). Investigating the contribution of the active site environment to the slow reaction of hypoxia-inducible factor prolyl hydroxylase domain 2 with oxygen. Biochemical Journal. Available at: [Link]

  • Chippi-Vemana, J. et al. (2019). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Biotechnology Reports. Available at: [Link]

  • Leung, I. K. H. et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology. Available at: [Link]

  • Koivunen, P. et al. (2021). The Role of 2-Oxoglutarate Dependent Dioxygenases in Gliomas and Glioblastomas: A Review of Epigenetic Reprogramming and Hypoxic Response. Frontiers in Oncology. Available at: [Link]

  • Flashman, E. et al. (2014). Investigating the contribution of the active site environment to the slow reaction of hypoxia-inducible factor prolyl hydroxylase domain 2 with oxygen. Portland Press. Available at: [Link]

  • Carro, L. et al. (2017). Time-dependent inhibition of PHD2. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, A. et al. (2022). VEGF Receptor 1 Promotes Hypoxia-Induced Hematopoietic Progenitor Proliferation and Differentiation. Frontiers in Immunology. Available at: [Link]

  • ResearchGate. (n.d.). In vitro characterization of PHD inhibitors in clinical trials. ResearchGate. Available at: [Link]

  • Kappel, A. et al. (1999). Induction of VEGF and VEGF receptor gene expression by hypoxia: divergent regulation in vivo and in vitro. Experimental Cell Research. Available at: [Link]

  • Kumar, A. et al. (2018). VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells. Journal of Experimental Medicine. Available at: [Link]

  • Beguin, P. et al. (2024). VEGF inhibition increases expression of HIF-regulated angiogenic genes by the RPE limiting the response of wet AMD eyes. eScholarship, University of California. Available at: [Link]

  • ResearchGate. (n.d.). The qPCR results of HIF-1A, VEGF, and MKI67 mRNA expression levels in... ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: Deprotection of 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde to Yield 4-Formylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

In multistep organic synthesis, the strategic protection and deprotection of functional groups are paramount for achieving target molecules with high fidelity. The carbonyl group, present in both aldehydes and ketones, is highly reactive towards nucleophiles and reducing agents. Ethylene glycol ketals are among the most robust and commonly used protecting groups for carbonyls, offering stability across a wide range of non-acidic conditions.[1] The subject of this guide, 1,4-dioxa-spiro[4.5]decane-8-carbaldehyde, is the protected form of 4-formylcyclohexanone, an important bifunctional building block. The spirocyclic ketal masks the ketone, allowing for selective transformations at other positions before its regeneration is required.

This document provides a comprehensive guide to the deprotection of this ketal, focusing on the prevalent method of acid-catalyzed hydrolysis. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested primary protocol, discuss alternative methods for sensitive substrates, and offer a troubleshooting guide to address common experimental challenges. The goal is to equip researchers with both the practical steps and the scientific rationale necessary for successful execution.

Core Principle: The Mechanism of Acid-Catalyzed Ketal Hydrolysis

The cleavage of a ketal is the reverse of its formation and relies on the principles of electrophilic activation and nucleophilic attack. The reaction is catalyzed by acid and driven to completion by the presence of a large excess of water.[2][3]

The accepted mechanism proceeds as follows:

  • Protonation: A proton from the acid catalyst protonates one of the ether oxygens of the ketal, transforming it into a good leaving group (an alcohol).[1]

  • Oxonium Ion Formation: The C-O bond cleaves, and the leaving group departs. The lone pair on the adjacent oxygen atom forms a double bond with the carbon, resulting in a resonance-stabilized oxonium ion. This step is typically the rate-determining step.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.

  • Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (e.g., water) to form a neutral hemiacetal.

  • Repeat and Release: The process repeats—the remaining alcohol moiety is protonated, eliminated as ethylene glycol, and the resulting oxonium ion is attacked by water and deprotonated to reveal the final ketone and regenerate the acid catalyst.

G Figure 1: Mechanism of Acid-Catalyzed Ketal Deprotection Start Ketal (1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde) ProtonatedKetal Protonated Ketal Start->ProtonatedKetal + H⁺ Oxonium Resonance-Stabilized Oxonium Ion ProtonatedKetal->Oxonium - H₂O (from glycol) Hemiacetal Hemiacetal Intermediate Oxonium->Hemiacetal + H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ End Ketone Product (4-Formylcyclohexanone) + Ethylene Glycol ProtonatedHemiacetal->End - H⁺

Caption: Figure 1: Mechanism of Acid-Catalyzed Ketal Deprotection.

Primary Protocol: Aqueous Acidic Hydrolysis

This protocol is the most common and generally reliable method for deprotecting ethylene ketals. It employs a mineral acid in a mixed aqueous-organic solvent system to ensure miscibility and facilitate the reaction.

Materials & Reagents:

  • 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde

  • Acetone (Reagent Grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate or Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 1,4-dioxa-spiro[4.5]decane-8-carbaldehyde (1.0 eq), in acetone. The volume should be sufficient to fully dissolve the substrate (e.g., a 0.1 to 0.5 M solution).

  • Acid Addition: To the stirring solution at room temperature, add the 2M HCl solution (typically 2-4 eq). The use of acetone as a co-solvent ensures the reaction mixture remains homogeneous.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours. A literature procedure involving a similar substrate used acetic acid and water at reflux for 1 hour.[4]

  • Quenching: Once the reaction is complete (disappearance of starting material), carefully quench the acid by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, 4-formylcyclohexanone, can be purified by flash column chromatography on silica gel or by distillation under reduced pressure (b.p. 70° C at 0.15 Torr) to yield the final product.[4]

G Figure 2: Experimental Workflow for Ketal Deprotection Setup 1. Dissolve Substrate in Acetone/H₂O Reaction 2. Add Acid Catalyst (e.g., HCl) Stir at Room Temp Setup->Reaction Monitor 3. Monitor by TLC/GC-MS Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract 5. Extract with Organic Solvent (EtOAc or DCM) Quench->Extract Wash 6. Wash with H₂O & Brine Extract->Wash Dry 7. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 8. Purify (Chromatography/Distillation) Dry->Purify

Caption: Figure 2: Experimental Workflow for Ketal Deprotection.

Alternative & Milder Deprotection Protocols

While robust, strong mineral acids can be detrimental to sensitive functional groups elsewhere in a molecule. The aldehyde product itself can be prone to side reactions under harsh acidic conditions. Therefore, milder and more selective methods are often required.

MethodReagent/CatalystTypical Conditions & SolventRationale & Advantages
Mild Brønsted Acid Pyridinium p-toluenesulfonate (PPTS)Catalytic amount (0.1-0.2 eq) in acetone/water or MeOH, often with gentle heating.[5][6]PPTS is a mildly acidic salt, useful when substrates are unstable to strong acids.[5][7][8] It provides a controlled acidic environment, minimizing side reactions.
Lewis Acid Catalysis Cerium(IV) Ammonium Nitrate (CAN)2.5 eq in Acetonitrile/Water at 70°C.[9]Very rapid (often complete in minutes) and effective for acid-labile substrates. The reaction is often accompanied by a color change, providing a visual endpoint.[9]
Solid-Supported Acid Silica Sulfuric AcidCatalytic amount with wet SiO₂ in a non-polar solvent (e.g., toluene) with heating.[10][11]Heterogeneous catalyst that can be easily filtered off, simplifying workup. Offers a non-aqueous option that can be advantageous.[10]
Neutral Conditions Iodine (I₂)Catalytic amount (10 mol%) in acetone at room temperature.[3][12]Extremely mild and tolerant of highly acid-sensitive groups. The reaction is often fast and workup is straightforward.[12]

Protocol Example: Deprotection using PPTS

  • Dissolve the ketal (1.0 eq) in a 4:1 mixture of acetone and deionized water.

  • Add PPTS (0.15 eq) to the solution.[6]

  • Heat the mixture to 40-50°C and stir, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the acetone under reduced pressure.

  • Proceed with standard aqueous workup (extraction with ethyl acetate, washing, drying, and concentration) as described in the primary protocol.

Troubleshooting and Scientific Considerations

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acid catalyst; Insufficient water for hydrolysis; Reaction time too short or temperature too low.Increase catalyst loading or use a stronger acid. Ensure adequate water is present. Increase reaction time or gently heat the mixture (e.g., to 40°C).
Low Yield Product is water-soluble; Product degradation; Incomplete extraction.Saturate the aqueous layer with NaCl before extraction to decrease product solubility. Use a milder deprotection method (e.g., PPTS or I₂) to prevent degradation of the aldehyde.[5] Perform more extractions (e.g., 5x) with the organic solvent.
Formation of Side Products The aldehyde product (4-formylcyclohexanone) may undergo self-condensation (aldol reaction) under acidic or basic conditions.Maintain a controlled temperature (room temp or below). Ensure the quenching step does not become strongly basic. Purify the product promptly after workup.
Difficulty in Purification Co-elution of product with ethylene glycol; Streaking on TLC plate.After extraction, wash the organic layer thoroughly with water to remove ethylene glycol. If the product appears acidic (streaking on TLC), add 1% triethylamine to the chromatography eluent.

References

  • Remarkably efficient deprotection of cyclic acetals and ketals. (n.d.). Academia.edu. Retrieved February 25, 2026, from [Link]

  • The Role of PPTS in Acetyl Protection and Deprotection Chemistry. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 25, 2026, from [Link]

  • Pyridinium p-toluenesulfonate. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Pyridinium p-Toluenesulfonate (PPTS). (n.d.). Common Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Reduction of a ketone in the presence of an aldehyde. (2016, September 25). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]

  • Synthesis of 4-formylcyclohexanone. (n.d.). PrepChem.com. Retrieved February 25, 2026, from [Link]

  • Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. (n.d.). Google Patents.
  • Propose a mechanism for the acid-catalyzed reaction of cyclohexan... (n.d.). Pearson. Retrieved February 25, 2026, from [Link]

  • Acetal Protecting Group & Mechanism. (2024, October 10). Total Synthesis. Retrieved February 25, 2026, from [Link]

  • A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. (2025, August 7). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. (2002, October 31). MDPI. Retrieved February 25, 2026, from [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025, August 16). PMC. Retrieved February 25, 2026, from [Link]

  • Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. (n.d.). Amanote Research. Retrieved February 25, 2026, from [Link]

  • Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. (2025, October 16). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using... (n.d.). Indian Academy of Sciences. Retrieved February 25, 2026, from [Link]

  • Nucleophilic Addition of Alcohols - Acetal Formation. (2025, February 24). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

Sources

Application Note: Asymmetric Synthesis of Chiral Spiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[4.5]decane scaffold represents a privileged structural motif in medicinal chemistry, characterized by a rigid three-dimensional architecture and a quaternary spiro-carbon center.[1] This framework is ubiquitous in bioactive natural products (e.g.,


-vetivone, gleenol, acorane sesquiterpenes) and emerging drug candidates, particularly inhibitors of HIF prolyl hydroxylases (PHDs).

Constructing the all-carbon or heteroatom-containing quaternary center with high enantioselectivity remains a significant synthetic challenge.[2] This guide details two distinct, field-proven protocols for accessing these scaffolds:

  • Organocatalytic Strategy: NHC-Catalyzed [5+1] Annulation for Azaspiro[4.5]decanes.

  • Transition-Metal Strategy: Pd-Catalyzed Decarboxylative [4+2] Cycloaddition for Carbocyclic Spiro[4.5]decanes.

Strategic Overview & Mechanistic Logic

The Challenge of the Quaternary Center

The spiro[4.5]decane system consists of a five-membered ring fused to a six-membered ring at a single carbon. The primary difficulty lies in controlling the absolute stereochemistry of this spiro-junction, as steric crowding often impedes the approach of catalysts and reagents.

Selected Approaches
  • Method A (Organocatalysis): Utilizes N-Heterocyclic Carbenes (NHCs) to activate unsaturated aldehydes.[3][4] The NHC reverses the polarity (umpolung) of the carbonyl carbon or activates remote positions (vinylogous reactivity), allowing for facile [5+1] annulations with bis-nucleophiles like aminomaleimides.

  • Method B (Transition Metal Catalysis): Exploits Palladium(0) catalysis with vinyl methylene cyclic carbonates (VMCCs). These substrates serve as zwitterionic 1,4-dipole precursors upon decarboxylation, trapping electron-deficient alkenes (e.g., p-quinone methides) to form the six-membered ring around the pre-existing five-membered fragment.

Protocol A: NHC-Catalyzed [5+1] Annulation

Target Scaffold: Chiral Azaspiro[4.5]decane derivatives

Mechanistic Insight

This protocol relies on the generation of a vinylogous homoenolate intermediate. The NHC catalyst adds to an


-unsaturated aldehyde (dienal), generating a conjugated Breslow intermediate. This species acts as a C5-synthon, reacting with a C1-electrophile (aminomaleimide) to close the six-membered ring.

NHC_Cycle Precat Triazolium Precatalyst Carbene Free NHC Carbene Precat->Carbene Base Breslow Vinylogous Breslow Intermediate Carbene->Breslow + Substrate Substrate Dienal Substrate Homoenolate Reactive Homoenolate (C5-Nucleophile) Breslow->Homoenolate Resonance Addition Addition to Aminomaleimide Homoenolate->Addition + Electrophile Cyclization Ring Closure & Catalyst Turnover Addition->Cyclization Cyclization->Carbene Regeneration Product Chiral Azaspiro[4.5]decane Cyclization->Product

Figure 1: Catalytic cycle for NHC-mediated [5+1] annulation via vinylogous homoenolate activation.

Experimental Protocol

Materials:

  • Substrate 1: (2E,4E)-5-Phenylpenta-2,4-dienal (1.0 equiv)

  • Substrate 2: N-Phenyl-3-aminomaleimide (1.2 equiv)

  • Catalyst: Chiral Triazolium salt (e.g., Bode or Rovis type precatalyst) (10 mol%)

  • Base: DABCO or DMAP (1.0 equiv)

  • Oxidant: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (if oxidative pathway required) or none (if redox neutral). Note: Standard [5+1] with aminomaleimides is typically redox-neutral.

  • Solvent: Toluene or THF (anhydrous).

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under argon.

  • Charging: Add the triazolium precatalyst (0.02 mmol), aminomaleimide (0.24 mmol), and base (0.20 mmol).

  • Solvation: Add anhydrous Toluene (2.0 mL) and stir at room temperature for 10 minutes to generate the free carbene.

  • Initiation: Add the dienal (0.20 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature (25 °C) for 12–24 hours. Monitor consumption of the dienal by TLC (Hexane/EtOAc 3:1).

  • Quench: Filter the reaction mixture through a short pad of celite to remove inorganic salts. Rinse with CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexane).

  • Result: The product is typically a yellow solid. Expect yields of 70–85% with >95% ee.[3]

Troubleshooting:

  • Low Yield: Ensure the dienal is pure; aldehydes oxidize easily. Use freshly distilled solvents.

  • Low ee: Lower the temperature to 0 °C or -10 °C, though reaction time will increase. Check the dryness of the base.

Protocol B: Pd-Catalyzed Decarboxylative [4+2] Cycloaddition

Target Scaffold: All-Carbon Spiro[4.5]deca-6,9-dien-8-ones

Mechanistic Insight

This method utilizes a "formal [4+2]" cycloaddition. A vinyl methylene cyclic carbonate (VMCC) undergoes oxidative addition with Pd(0), followed by decarboxylation to form a zwitterionic


-allyl palladium intermediate. This dipole attacks an electron-deficient p-quinone methide. The stereochemistry is controlled by the chiral ligand (e.g., Trost ligand or Phosphoramidite) attached to the Palladium.

Pd_Cycle Pd0 Pd(0)-L* OxAdd Oxidative Addition Pd0->OxAdd + VMCC VMCC Vinyl Cyclic Carbonate Decarb Decarboxylation (-CO2) OxAdd->Decarb PiAllyl Zwitterionic Pi-Allyl Pd Decarb->PiAllyl Attack Nucleophilic Attack (Asymmetric Step) PiAllyl->Attack + QM QM p-Quinone Methide Cyclize Ring Closure Attack->Cyclize Cyclize->Pd0 Regeneration Product Spiro[4.5]decane Cyclize->Product

Figure 2: Pd-catalyzed decarboxylative [4+2] cycloaddition mechanism.

Experimental Protocol

Materials:

  • Substrate 1: Vinyl methylene cyclic carbonate (0.20 mmol)

  • Substrate 2: p-Quinone Methide (0.24 mmol) (often generated in situ or pre-synthesized from phenols).

  • Catalyst Precursor: Pd₂(dba)₃ (2.5 mol%)

  • Chiral Ligand: (S,S)-DACH-Phenyl Trost Ligand or Feringa Phosphoramidite (5–10 mol%)

  • Solvent: CH₂Cl₂ or THF (degassed).

  • Temperature: 0 °C to Room Temperature.

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox or under Argon, mix Pd₂(dba)₃ (4.6 mg, 0.005 mmol) and the Chiral Ligand (0.011 mmol) in anhydrous CH₂Cl₂ (1.0 mL). Stir for 30 mins to complex.

  • Substrate Addition: Add the p-quinone methide (0.24 mmol) to the catalyst solution.

  • Reaction Start: Add the vinyl methylene cyclic carbonate (0.20 mmol) dissolved in CH₂Cl₂ (1.0 mL) via syringe.

  • Monitoring: Stir at the optimized temperature (usually RT) until gas evolution (CO₂) ceases and TLC indicates consumption of the carbonate (approx. 4–12 hours).

  • Workup: Directly load the reaction mixture onto a silica gel column.

  • Purification: Elute with Petroleum Ether/EtOAc (typically 10:1 to 5:1).

  • Result: Products are often viscous oils or solids. Yields: 80–95%; ee: 90–99%; dr: >19:1.

Data Summary & Comparison

FeatureNHC Protocol (Method A)Pd Protocol (Method B)
Primary Scaffold Azaspiro[4.5]decane (Heterocyclic)Spiro[4.5]deca-6,9-dien-8-one (Carbocyclic)
Key Intermediate Vinylogous HomoenolateZwitterionic

-Allyl Palladium
Atom Economy High (Annulation)Medium (Loss of CO₂)
Stereocontrol Catalyst Controlled (H-bonding/Sterics)Ligand Controlled (Outer-sphere attack)
Typical Yield 70–85%80–95%
Typical ee 90–99%90–99%
Major Limitation Sensitive to moisture (Base/NHC)Requires synthesis of Cyclic Carbonates

Quality Control & Characterization

To validate the integrity of the synthesized spiro-compounds, the following analytical methods are mandatory:

  • Chiral HPLC/SFC:

    • Column: Chiralpak AD-H, OD-H, or IA (Daicel).

    • Mobile Phase: Hexane/Isopropanol mixtures (e.g., 90:10).

    • Detection: UV at 254 nm.

    • Standard: Compare racemic sample (prepared using achiral catalyst like PPh₃ or racemic ligand) vs. chiral product.

  • NMR Spectroscopy:

    • ¹H NMR: Look for the disappearance of aldehyde protons (Method A) or carbonate protons (Method B). Diagnostic diastereotopic protons on the spiro-ring (CH₂) often appear as complex multiplets due to the rigid environment.

    • ¹³C NMR: The quaternary spiro-carbon usually resonates between 50–70 ppm, distinct from other aliphatic carbons.

  • Absolute Configuration:

    • X-ray crystallography is the gold standard. Recrystallize solid products from Et₂O/Pentane or CH₂Cl₂/Hexane.

References

  • Li, J., et al. (2025).[3] "Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-Catalyzed [5+1] Cycloaddition." Chinese Journal of Chemistry, 43, 3178–3182.[3] Link[3]

  • Wang, Y., et al. (2022).[5] "Pd-Catalyzed asymmetric decarboxylation for the construction of spiro[4.5]deca-6,9-dien-8-ones featuring vicinal quaternary carbons." Organic Chemistry Frontiers. Link

  • BenchChem Application Note. (2025). "Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers." Link

  • Smith, L. K., & Baxendale, I. R. (2015).[6] "Total syntheses of natural products containing spirocarbocycles." Organic & Biomolecular Chemistry, 13(39), 9907-9933.[6] Link

  • Doi, T., et al. (2015).[5] "Asymmetric Synthesis of Spiro[4.5]-1-one Compounds Catalyzed by Pd Metals." Journal of Organic Chemistry. Link

Sources

Application Note: Strategic Functionalization of the C8 Position in Spiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the functionalization of the C8 position in spiro[4.5]decane scaffolds.

Doc ID: AN-SPD-08-2024 | Version: 2.1 | Classification: Chemical Biology & Medicinal Chemistry

Executive Summary & Strategic Value

The spiro[4.5]decane system represents a "privileged scaffold" in modern drug discovery, offering a distinct vector profile compared to flat aromatic or standard piperidine systems. The C8 position (distal on the six-membered ring) is critical because it serves as the primary "exit vector" for extending the molecule into solvent-accessible pockets of target proteins (e.g., GPCRs, Kinases).

Functionalizing C8 allows researchers to:

  • Modulate Lipophilicity (LogD): Without disrupting the spiro-core's binding pose.

  • Tune Metabolic Stability: Blocking the C8 metabolic soft spot (para to the spiro center).

  • Create Fragment Linkages: Using C8 as a handle for PROTAC linkers or fragment growing.

Structural Definition & Numbering

To ensure reproducibility, we adhere to IUPAC nomenclature. The numbering initiates in the smaller (5-membered) ring, proceeds through the spiro center (C5), and traverses the larger (6-membered) ring.

  • Spiro Center: C5

  • Target Position: C8 (The 4-position of the cyclohexane ring relative to the spiro junction).

SpiroNumbering cluster_0 Spiro[4.5]decane Numbering C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 (Spiro) C4->C5 C5->C1 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 (Target) C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C10->C5

Figure 1: IUPAC numbering of the spiro[4.5]decane system.[1][2] C8 is the distal position on the cyclohexane ring.

Strategic Approaches to C8 Functionalization

We categorize C8 functionalization into three distinct workflows based on the stage of synthesis.

StrategyMethodologyKey AdvantageLimitation
Route A (Standard) Ketone Pivot High versatility; access to amines, alcohols, and alkenes.Requires protection/deprotection steps.[3]
Route B (Advanced) Enol Triflate Coupling Access to C(sp3)-C(sp2) aryl/heteroaryl derivatives.Regioselectivity of enolization can be tricky.
Route C (Emerging) Direct C-H Activation Late-stage diversification; no pre-functionalization.Low selectivity without specific directing groups.

Detailed Experimental Protocols

Protocol 1: Synthesis of the "Gateway Intermediate" (1,4-Dioxaspiro[4.5]decan-8-one)

This protocol yields the mono-ketal protected dione, the essential starting material for C8 functionalization. It uses a selective ketalization strategy.[4]

Reagents:

  • 1,4-Cyclohexanedione (1.0 equiv)

  • Ethylene glycol (1.0 equiv)

  • p-Toluenesulfonic acid (pTsA) (0.05 equiv)

  • Benzene or Toluene (Solvent)

Workflow:

  • Setup: Equip a 1L round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 1,4-cyclohexanedione (11.2 g, 100 mmol), ethylene glycol (6.2 g, 100 mmol), and pTsA (0.95 g, 5 mmol) to 500 mL of benzene.

  • Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Endpoint: Reaction is complete when the theoretical amount of water (~1.8 mL) is collected (approx. 4-6 hours).

  • Workup: Cool to RT. Wash with sat.[5] NaHCO3 (2 x 100 mL) and brine (1 x 100 mL). Dry organic layer over MgSO4.

  • Purification: Concentrate in vacuo. The statistical mixture (dione : mono-ketal : bis-ketal) is best separated via flash chromatography (Hexane/EtOAc 4:1).

    • Target: Mono-ketal (1,4-dioxaspiro[4.5]decan-8-one).[3][4][6]

    • Yield: Typically 40-50% (statistical limit).

  • Spiro-Cyclization: Use this ketone to build the 5-membered ring (e.g., via alkylation with 1,2-dibromoethane or ring-closing metathesis precursors) before deprotecting the C8 ketone.

Protocol 2: Divergent Library Generation via Reductive Amination (C8-Amine)

Context: This is the industry standard for installing polar solubilizing groups at C8.

Reagents:

  • Spiro[4.5]decan-8-one scaffold (1.0 equiv)[3]

  • Amine (R-NH2) (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (Cat.)

  • DCE (Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: In a vial, dissolve the C8-ketone (0.5 mmol) and the desired amine (0.6 mmol) in DCE (5 mL). Add acetic acid (1 drop) to catalyze imine formation. Stir at RT for 30-60 mins.

  • Reduction: Add STAB (159 mg, 0.75 mmol) in one portion.

  • Reaction: Stir at RT for 16 hours under nitrogen.

  • Quench: Add sat. NaHCO3 (5 mL) and stir for 10 mins.

  • Extraction: Extract with DCM (3 x 5 mL). Phase separate using a hydrophobic frit.

  • Purification: Evaporate solvent. Purify via SCX-2 cartridge (catch and release) or prep-HPLC.

Self-Validating Check:

  • LCMS: Look for M+1 peak corresponding to the amine.

  • Stereochemistry: Reductive amination often yields a mixture of cis/trans isomers relative to the spiro center. Separation by HPLC is usually required if stereopurity is critical.

Protocol 3: C8-Arylation via Suzuki-Miyaura Coupling

Context: Accessing C8-Aryl derivatives involves converting the ketone to an enol triflate followed by cross-coupling.

C8Arylation Start Spiro[4.5]decan-8-one Step1 Enol Triflate Formation (LDA, PhNTf2, -78°C) Start->Step1 Intermediate C8-Enol Triflate Step1->Intermediate Step2 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Intermediate->Step2 Product C8-Aryl Spiro[4.5]decene Step2->Product Step3 Hydrogenation (Optional) (H2, Pd/C) Product->Step3 If saturated analog needed Final C8-Aryl Spiro[4.5]decane Step3->Final

Figure 2: Workflow for converting the C8 ketone into an aryl substituent.

Critical Steps:

  • Triflation:

    • Cool a solution of ketone (1.0 equiv) in dry THF to -78°C.

    • Add LDA (1.1 equiv) dropwise. Stir 30 min.

    • Add solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.2 equiv).

    • Warm to RT overnight. Aqueous workup.

  • Coupling:

    • Combine Triflate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (3.0 equiv) in Dioxane/Water (4:1).

    • Degas with Argon. Heat to 90°C for 4-12 hours.

    • Note: The double bond remains at C8-C7 or C8-C9. Hydrogenation (H2, Pd/C) is required to return to the saturated spiro[4.5]decane, typically yielding the thermodynamically stable isomer.

Troubleshooting & Optimization (The "Senior Scientist" Notes)

IssueRoot CauseSolution
Low Yield in Ketalization Equilibrium limitation.Use a Dean-Stark trap with benzene/toluene to rigorously remove water. Do not use molecular sieves alone; azeotropic removal is superior here.
Stereoisomer Mixtures Spiro center induces facial bias.In reductive amination, bulky hydrides (e.g., L-Selectride) can enhance diastereoselectivity, but separation is often inevitable.
Regioselectivity (Enol Triflate) Asymmetry in the 5-ring.If the 5-ring has substituents, enolization might favor one side. Use kinetic control (LDA, -78°C) vs thermodynamic control (TMSCl/Et3N, reflux) to screen for desired isomer.
Poly-alkylation Over-reaction of amines.Use STAB (mild reductant) instead of NaCNBH3. Ensure ketone is limiting reagent if using primary amines.

References

  • IUPAC Nomenclature of Spiro Compounds. IUPAC Recommendations. [Link]

  • Reductive Amination Strategies in Drug Discovery. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling of Enol Triflates. Organic Reactions Wiki. [Link]

Sources

Troubleshooting & Optimization

Preventing air oxidation of Spiro[4.5]decane-8-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing & Managing Air Oxidation of Spiro[4.5]decane-8-carbaldehyde (CAS: 93245-98-8) Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Spiro[4.5]decane-8-carbaldehyde is a high-value scaffold often used in the synthesis of sesquiterpenes and bioactive pharmaceutical ingredients. Like most aliphatic aldehydes, it is highly susceptible to autoxidation , a radical-chain process that converts the aldehyde into its corresponding carboxylic acid (Spiro[4.5]decane-8-carboxylic acid).

This degradation is not merely a purity issue; the accumulation of carboxylic acid can catalyze acid-sensitive side reactions (such as acetal hydrolysis or rearrangements of the spiro-ring system) in downstream steps. This guide provides a self-validating system for storage, diagnosis, and recovery.

Module 1: Diagnostic & Mechanism

Q: How do I know if my batch has oxidized?

A: Visual inspection is often insufficient until degradation is advanced. Use NMR or TLC for definitive diagnosis.

Diagnostic MethodObservation (Pure Aldehyde)Observation (Oxidized/Degraded)
Visual Clear, colorless oil (or low-melting solid).Cloudy, yellowing, or formation of white precipitate (carboxylic acid dimer).

H NMR
Sharp singlet/doublet at

9.6 – 9.8 ppm
(Aldehyde proton).
Broad singlet at

10.5 – 12.0 ppm
(Carboxylic acid proton).
IR Spectroscopy Sharp C=O stretch at ~1725 cm

; C-H Fermi doublet at 2700–2800 cm

.
Broad O-H stretch at 2500–3300 cm

(Acid); Shifted C=O band.
TLC (SiO

)
Distinct spot (moderate R

).
Streaking or new spot at baseline/low R

(Acid is more polar).
The Mechanism of Failure: Radical Autoxidation

Understanding why it fails dictates how we store it. The C-H bond of the formyl group is weak (~89 kcal/mol), allowing easy abstraction by radicals.

Autoxidation cluster_cycle Propagation Cycle Aldehyde Spiro-CHO (Aldehyde) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Heat/Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Fast) Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-Abstraction) Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: The autoxidation cascade. Note that one radical initiation event can destroy thousands of aldehyde molecules via the propagation cycle.

Module 2: Storage Protocol (Prevention)

Q: What is the "Gold Standard" for storage?

A: You must eliminate the three catalysts of autoxidation: Oxygen, Light, and Heat.

The "Zero-Oxygen" Protocol

Do not rely on standard screw-cap vials for long-term storage (>1 week).

  • Container Selection:

    • Best: Flame-sealed glass ampoule (for indefinite storage).

    • Standard: Schlenk flask or vial with a heavy-wall PTFE-lined septum (e.g., Sure/Seal™ style).

    • Avoid: Polyethylene/polypropylene bottles (permeable to

      
       over time).
      
  • Atmosphere Exchange:

    • Perform a Vacuum-Backfill cycle (3x) using high-purity Argon (Ar) or Nitrogen (

      
      ).
      
    • Why Argon? Argon is denser than air and forms a protective "blanket" over the liquid surface, whereas Nitrogen can mix more easily with headspace air if the seal is breached.

  • Temperature & Light:

    • Store at -20°C (Freezer) . Lower temperature kinetically inhibits the radical propagation step.

    • Use Amber glass or wrap the vessel in aluminum foil to prevent photo-initiation.

ParameterRecommendedAcceptableCritical Failure
Atmosphere Argon (Ar)Nitrogen (

)
Air / Headspace
Temp -20°C to -80°C4°C (Fridge)Room Temp (>20°C)
Vessel Sealed Ampoule / SchlenkSeptum Vial (Taped)Loose Screw Cap

Module 3: Recovery & Purification (Troubleshooting)

Q: My sample is partially oxidized (contains acid). Can I save it?

A: Yes. Do not attempt to distill immediately if significant acid is present, as high heat can accelerate decomposition. Use the Bisulfite Adduct Method .[1][2][3] This relies on the fact that aldehydes form water-soluble adducts with sodium bisulfite, while carboxylic acids and other non-carbonyl impurities do not.

Protocol: The Bisulfite Rescue

Target: Separation of Spiro[4.5]decane-8-carbaldehyde from its carboxylic acid impurity.

  • Adduct Formation:

    • Dissolve the impure material in a minimal amount of Ethanol (EtOH) or Methanol (MeOH) .[2]

    • Add a saturated aqueous solution of Sodium Bisulfite (

      
      )  (excess, ~1.5 - 2 equivalents relative to aldehyde).
      
    • Observation: A white precipitate (the bisulfite adduct) may form, or the solution may remain clear depending on solubility.

    • Stir vigorously for 30–60 minutes.

  • Wash (Remove Impurities):

    • Wash the mixture with Diethyl Ether (

      
      )  or Dichloromethane (DCM) .
      
    • Discard the organic layer. (This layer contains the carboxylic acid impurity and non-aldehyde byproducts).

    • Note: The aldehyde is currently trapped in the aqueous phase (or the solid precipitate) as the bisulfite adduct.[4]

  • Regeneration:

    • Adjust the aqueous phase (containing the adduct) to pH > 10 using Sodium Carbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ).
    • Caution: Do this slowly; the reaction reverses, releasing the free aldehyde.

  • Extraction:

    • Extract the aqueous layer 3x with DCM or Ethyl Acetate .

    • Dry the combined organics over Magnesium Sulfate (

      
      ), filter, and concentrate in vacuo.
      

Purification Impure Impure Mixture (Aldehyde + Acid) Bisulfite Add Sat. NaHSO3 (aq) + EtOH Impure->Bisulfite Separation Liquid-Liquid Extraction (Wash with Ether) Bisulfite->Separation OrganicWaste Organic Layer (Contains Acid/Impurities) DISCARD Separation->OrganicWaste Aqueous Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Separation->Aqueous Base Add Base (Na2CO3) pH > 10 Aqueous->Base FinalExtract Extract with DCM Dry & Concentrate Base->FinalExtract Pure Pure Spiro-Aldehyde FinalExtract->Pure

Figure 2: Workflow for purifying aldehydes using the Bisulfite method.

Module 4: Advanced FAQs

Q: Should I add stabilizers like BHT?

A: Only for long-term storage where downstream compatibility allows.

  • Pros: Adding 0.1% BHT (Butylated Hydroxytoluene) effectively scavenges radicals and halts the chain reaction.

  • Cons: BHT is an impurity. If your next step involves sensitive catalysis or precise stoichiometry, you must remove the BHT.

  • Removal: Pass the aldehyde through a short plug of Silica Gel or Basic Alumina before use. BHT is much less polar than the aldehyde and will elute differently, or adhere to the alumina.

Q: Can I use vacuum distillation?

A: Yes, but with caution. Spiro[4.5]decane derivatives have relatively high boiling points. Distillation requires high vacuum (<1 mmHg).

  • Risk: Heating an aldehyde that already contains peroxides (from partial oxidation) is an explosion hazard.

  • Test: Always test for peroxides (starch-iodide paper) before heating. If positive, use the Bisulfite method instead.

Q: I need to weigh out small amounts frequently. How do I avoid opening the main bottle?

A: Prepare stock solutions . Dissolve the aldehyde in an anhydrous, degassed solvent (e.g., Toluene or DCM) and store under Argon. Handling a solution is often easier than the neat oil, and the solvent dilution effect reduces the rate of intermolecular radical propagation.

References

  • BenchChem. (2025).[5][6] Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • Boucher, M. M., et al. (2017).[4] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[4] Retrieved from

  • National Institutes of Health (PubChem). (2025). Spiro[4.5]deca-6,9-dien-8-one Compound Summary (Structural analog data). Retrieved from

Sources

Technical Support Hub: Spiro[4.5]decane Aldehyde Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming Steric Hindrance in C6/C7-Functionalized Spirocycles Assigned Specialist: Senior Application Scientist

Introduction: The "Spiro-Barrier"

Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you are likely facing low yields or no reaction when attempting to functionalize aldehydes attached to a spiro[4.5]decane scaffold.

The Root Cause: The spiro[4.5]decane system possesses a rigid quaternary center. If your aldehyde is located at the C6 or C7 position (adjacent or proximal to the spiro junction), it suffers from axial shielding . The quaternary carbon locks the conformation, and the axial protons on the cyclohexane ring create a "steric wall."

This prevents the nucleophile from accessing the carbonyl carbon at the required Bürgi-Dunitz trajectory (107°) . Standard conditions (e.g., simple Grignard addition, standard reductive amination) often fail because the transition state energy is too high due to Pauli repulsion.

Module 1: Nucleophilic Addition (Grignard/Organolithium)

Issue: "I added MeMgBr to my spiro-aldehyde, but I only recovered starting material or got <10% yield."

The Solution: Lanthanide Activation (Luche-Type Conditions)

Standard organometallics are often too bulky and not electrophilic enough to overcome the spiro-hindrance. You must activate the carbonyl oxygen to pull electron density away from the carbon, making it "hungry" enough to accept the nucleophile despite the crowd.

Protocol: Cerium(III)-Mediated Addition

Based on principles of Luche Reduction, adapted for carbon nucleophiles.

ParameterStandard Condition (FAIL)Optimized Condition (PASS)
Reagent R-MgBr / R-LiR-Li + CeCl₃ (anhydrous)
Temperature 0°C to RT-78°C (Crucial for selectivity)
Activation NoneLewis Acid Coordination (Ce³⁺)
Mechanism Direct Nucleophilic AttackPre-complexation & Activation

Step-by-Step Protocol:

  • Drying: Dry CeCl₃·7H₂O (1.5 equiv) at 140°C under high vacuum for 2 hours. This is critical; water kills organolithiums.

  • Slurry Formation: Suspend the dried CeCl₃ in dry THF. Stir at RT for 2 hours until a fine suspension forms.

  • Substrate Addition: Cool to -78°C. Add your spiro-aldehyde (1.0 equiv) in THF. Stir for 30 mins to allow Ce³⁺ to coordinate to the carbonyl oxygen.

  • Nucleophile Addition: Add R-Li (1.2 equiv) dropwise at -78°C.

  • Quench: After 1 hour, quench with dilute HCl.

Why this works: The Cerium atom is a "hard" Lewis acid (HSAB theory). It coordinates tightly to the oxygen, reducing the electron density at the carbonyl carbon and compressing the steric bulk of the aldehyde, allowing the nucleophile to slip past the axial hydrogens.

Module 2: Reductive Amination

Issue: "Formation of the imine is stuck. I see aldehyde on TLC even after 24 hours with amine and NaBH(OAc)₃."

The Solution: Titanium(IV) Dehydration

In hindered spiro-systems, the equilibrium between aldehyde + amine ⇌ hemiaminal ⇌ imine lies heavily to the left (starting material) because the tetrahedral intermediate (hemiaminal) is sterically crowded. You must force the equilibrium to the right by chemically removing water.

Protocol: The Mattson-Bhattacharyya Method

Visual Workflow (Graphviz):

ReductiveAmination Start Spiro-Aldehyde + Amine Step1 Add Ti(OiPr)4 (Neat/THF) Lewis Acid + Water Scavenger Start->Step1 Mixing Intermediate Titanium-Complexed Imine (Equilibrium Shifted) Step1->Intermediate 6-12h Stirring Step2 Add Reducing Agent (NaBH4 or NaBH3CN) Intermediate->Step2 Dilute & Reduce Product Secondary/Tertiary Amine Step2->Product Workup

Caption: Logical flow for forcing imine formation in sterically congested spiro-systems using Titanium(IV) Isopropoxide.

Step-by-Step Protocol:

  • Complexation: In a flame-dried flask, mix the spiro-aldehyde (1.0 equiv) and amine (1.1–1.5 equiv).

  • The Catalyst: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25–2.0 equiv).

    • Note: If the mixture is liquid, run neat. If solid, use minimal dry THF.

  • Incubation: Stir under Argon for 6–12 hours. The solution will likely turn viscous/yellow. The Ti(OiPr)₄ is reacting with the water generated, driving the reaction to the imine.

  • Reduction: Dilute with absolute ethanol (or MeOH). Add NaBH₄ (1.5 equiv) carefully (exothermic!).

  • Workup (Critical): Quench with water. A white precipitate (TiO₂) will form. Filter this through Celite before extraction.

Module 3: Oxidation to Carboxylic Acid

Issue: "Jones reagent decomposed my scaffold, and KMnO4 didn't touch the hindered aldehyde."

The Solution: Pinnick (Lindgren) Oxidation

For hindered aldehydes, you need a reaction that is driven by entropy and an irreversible final step, without requiring a bulky transition state. The Pinnick oxidation is the industry standard for this.

Protocol: Buffered Chlorite Oxidation
ComponentRole
NaClO₂ (Sodium Chlorite) The oxidant (generates HClO₂ in situ).
NaH₂PO₄ (Buffer) Maintains pH 3–5 to prevent chlorite disproportionation (explosive gas).
2-Methyl-2-butene The Scavenger. Essential.[1][2] It captures the HOCl byproduct which would otherwise chlorinate your spiro-ring.

Step-by-Step Protocol:

  • Solvent: Dissolve aldehyde in t-BuOH/Water (3:1). t-BuOH helps solubilize the greasy spiro-scaffold.

  • Scavenger: Add 2-methyl-2-butene (10–20 equiv). Do not skimp on this.

  • Reagents: Add NaH₂PO₄ (2 equiv) followed by NaClO₂ (2–5 equiv).

  • Monitoring: The reaction may take longer (2–6 hours) due to sterics, but it will proceed because the driving force is the formation of the stable carboxylate.

Troubleshooting Decision Matrix

Use this logic flow to determine your next experimental move.

Troubleshooting Problem Start: Reaction Failed on Spiro-Aldehyde Type What is the reaction type? Problem->Type Add Nucleophilic Addition (C-C Bond) Type->Add Amine Reductive Amination (C-N Bond) Type->Amine Oxid Oxidation (C=O to COOH) Type->Oxid Sol_Add Use Organolithium + CeCl3 (-78°C) Add->Sol_Add Grignard failed Sol_Amine Use Ti(OiPr)4 Protocol (Force Imine) Amine->Sol_Amine Imine didn't form Sol_Oxid Use Pinnick Oxidation (NaClO2 + Scavenger) Oxid->Sol_Oxid Jones/KMnO4 failed

Caption: Decision tree for selecting the correct methodology based on reaction type and failure mode.

FAQ: Frequently Asked Questions

Q: Can I use the Wittig reaction on a C6-spiro aldehyde? A: Standard triphenylphosphonium ylides often fail due to the massive steric bulk of the PPh3 group colliding with the spiro-ring.

  • Fix: Use the Horner-Wadsworth-Emmons (HWE) reaction (smaller phosphonate ester) or the Peterson Olefination (using silicon, which has longer bond lengths and relieves steric strain).

Q: Why does my reductive amination yield the alcohol instead of the amine? A: This happens when the imine is not fully formed before the reducing agent is added. The NaBH4 reduces the unreacted aldehyde to the alcohol.

  • Fix: Extend the Ti(OiPr)4 incubation time or heat the imine formation step to 40–50°C before adding the reducing agent.

Q: Is the Pinnick oxidation safe for spiro-compounds with alkenes? A: Yes, IF you use the scavenger (2-methyl-2-butene). Without it, the HOCl byproduct will react with your alkenes (epoxidation or chlorohydrin formation).

References

  • Luche Reduction & Lanthanide Activation: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[3] Link

  • Titanium(IV) Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry. Link

  • Pinnick Oxidation: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).[1] Oxidation of α,β-unsaturated aldehydes. Tetrahedron. Link

  • Bürgi-Dunitz Trajectory: Bürgi, H. B., Dunitz, J. D., Lehn, J. M., & Wipff, G. (1974). Stereochemistry of reaction paths at carbonyl centres. Tetrahedron. Link

  • Steric Hindrance in Spirocycles: Kotha, S., & Goyal, D. (2015). Spirocyclic compounds: Synthesis and applications. Chemical Reviews. Link

Sources

Technical Support Center: Purification of Spiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: Spiro[4.5]decane-8-carbaldehyde is a lipophilic, aliphatic aldehyde often synthesized via Wittig homologation of spiro[4.5]decan-8-one or oxidation of the corresponding alcohol. Its purification presents a "triad of difficulty":

  • Triphenylphosphine Oxide (TPPO) Contamination: If synthesized via Wittig, the stoichiometric byproduct TPPO is notoriously difficult to separate from lipophilic products using standard chromatography.

  • Oxidative Instability: Like most aliphatic aldehydes, it rapidly auto-oxidizes to the carboxylic acid (Spiro[4.5]decane-8-carboxylic acid) upon exposure to air.

  • Adduct Solubility: Due to the hydrophobic spiro-scaffold, standard aqueous bisulfite purification often fails because the adduct precipitates at the interface rather than dissolving in the aqueous phase.

Target Molecule Profile:

Property Description
Structure Bicyclic spiro system; lipophilic hydrocarbon tail with a polar aldehyde head.
State High-boiling oil (Predicted BP >220°C at 760 mmHg).
Major Impurities Triphenylphosphine oxide (TPPO), Spiro[4.5]decan-8-one, Spiro[4.5]decane-8-carboxylic acid.

| Stability | Air-sensitive (oxidation); Acid-sensitive (polymerization/aldol). |

Troubleshooting Guide: The Bisulfite "Chemical Filter"

Context: The most robust method for purifying aldehydes is the formation of a sodium bisulfite adduct. However, for lipophilic substrates like Spiro[4.5]decane-8-carbaldehyde, the standard protocol requires modification.

Q: I tried the standard bisulfite wash, but I see a "rag layer" or white solid at the interface. What is this?

A: This is your product. Because the spiro[4.5]decane tail is highly lipophilic, the resulting bisulfite adduct (a sulfonate salt) is often insoluble in both the organic phase (e.g., Ether/Hexanes) and the aqueous phase. It precipitates at the interface.[1]

Corrective Protocol: The "Interfacial Filtration" Method

  • Adduct Formation: Dilute your crude reaction mixture with Hexanes (do not use ether or DCM yet). Add saturated aqueous

    
     (2-3 equivalents).
    
  • Vigorous Agitation: Stir rapidly for 30–60 minutes.

  • Filtration: If a solid forms at the interface, do not separate the layers . Instead, filter the entire biphasic mixture through a sintered glass funnel.

    • The Solid: This is your pure aldehyde-bisulfite adduct.

    • The Filtrate: Contains non-aldehyde impurities (TPPO, starting ketone). Discard the filtrate (or save for recovery).

  • Washing: Wash the filter cake with fresh hexanes to remove sticky organic impurities.

  • Regeneration: Suspend the solid filter cake in saturated

    
     (aq) or 1M NaOH and extract with Ether or DCM. The base hydrolyzes the adduct, releasing the pure aldehyde into the organic layer.
    
Q: The bisulfite reaction is too slow. How can I accelerate it?

A: Use a phase transfer catalyst or a polar co-solvent. For aliphatic aldehydes, the reaction rate is diffusion-controlled.

  • Pro Tip: Add 10% volume of Methanol or DMF to the organic phase. This increases the solubility of the bisulfite ion in the organic boundary layer, significantly accelerating adduct formation [1].

Workflow Visualization: Bisulfite Purification Logic

The following diagram illustrates the decision matrix for handling the bisulfite adduct based on its solubility.

Bisulfite_Workflow Start Crude Reaction Mixture (Aldehyde + Impurities) AddBisulfite Add Sat. NaHSO3 (aq) + Non-polar Solvent (Hexanes) Start->AddBisulfite CheckSolubility Observe Phase Behavior AddBisulfite->CheckSolubility Soluble Clear Layers (Adduct in Aqueous) CheckSolubility->Soluble Adduct Dissolves Insoluble Solid at Interface (Rag Layer) CheckSolubility->Insoluble Precipitate Forms Extract Separate Layers Keep Aqueous Phase Soluble->Extract Filter Filter Entire Mixture Keep Solid Cake Insoluble->Filter Wash Wash with Organic Solvent (Remove TPPO/Ketone) Extract->Wash Filter->Wash Regenerate Regeneration: Add 1M NaOH + Ether Wash->Regenerate Final Pure Spiro[4.5]decane-8-carbaldehyde Regenerate->Final

Figure 1: Decision tree for bisulfite purification. Note the critical branch for "Rag Layer" handling common with spiro-aldehydes.

Troubleshooting Guide: Removing Triphenylphosphine Oxide (TPPO)

Context: If you synthesized the aldehyde via Wittig chemistry, TPPO is the primary contaminant. It streaks on silica gel and co-elutes with aldehydes.

Q: Column chromatography isn't separating TPPO from my aldehyde. What alternatives exist?

A: Use Magnesium Chloride (


) Precipitation  instead of chromatography.
TPPO forms a Lewis acid-base complex with 

that is insoluble in certain solvents, while the spiro-aldehyde remains in solution.

Protocol: The MgCl2 "Crash Out" [2]

  • Dissolve the crude mixture (containing TPPO) in a minimal amount of Toluene or Ethanol .

  • Add anhydrous

    
     (1.5 – 2.0 equivalents relative to expected TPPO).
    
  • Heat to reflux for 15 minutes, then cool to room temperature.

  • A thick white precipitate (

    
     complex) will form.
    
  • Filter the mixture through a silica plug or Celite.

  • The filtrate contains your aldehyde, largely free of TPPO.

Comparison of TPPO Removal Methods:

MethodEfficiencyProduct LossNotes
Silica Column LowMediumTPPO "tails" significantly; aldehyde may degrade.
MgCl2 Precipitation HighLowScalable; requires anhydrous MgCl2.
Hexane Trituration MediumLowTPPO is insoluble in cold hexanes; aldehyde is soluble. Simple but less thorough than MgCl2.

Storage & Stability FAQs

Q: My clear oil turned into a white solid overnight. What happened?

A: Your aldehyde has oxidized to Spiro[4.5]decane-8-carboxylic acid . Aliphatic aldehydes are notorious for auto-oxidation. The "white solid" is the high-melting carboxylic acid.

Recovery:

  • Dissolve the mixture in Ether/Hexanes.

  • Wash with saturated

    
     (aq). The acid will move to the aqueous layer.
    
  • Dry and concentrate the organic layer to recover remaining aldehyde.[2]

  • Prevention: Store the purified aldehyde under Argon at -20°C. For long-term storage, convert it to the dimethyl acetal (protecting group), which is stable and can be hydrolyzed back to the aldehyde when needed.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Donald, S. M.; Edwards, M. G. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org.[3] Chem.2017 , 82, 10319–10323. Link (Note: MgCl2 is the milder analog often preferred for acid-sensitive aldehydes).

  • Kjell, D. P.; Slattery, B. J.; Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[3] J. Org.[3] Chem.1999 , 64, 5722–5724.[3] Link

  • PubChem Compound Summary. "Spiro[4.5]decane-8-carbaldehyde." National Center for Biotechnology Information. Link

Sources

Optimizing flash chromatography solvent systems for spiro-aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Flash Chromatography for Spiro-Aldehydes

Status: Operational Operator: Senior Application Scientist Ticket ID: SPIRO-ALD-OPT-001

Introduction: The Spiro-Aldehyde Challenge

Welcome to the technical support center. You are likely here because your spiro-aldehyde purification is failing. You are seeing streaking, loss of product, or inseparable diastereomers.

Spiro-aldehydes present a unique "double-trouble" in chromatography:

  • The Spiro Core: These rigid, orthogonal structures often create diastereomers with nearly identical polarity (

    
    ), making separation difficult.
    
  • The Aldehyde Handle: This functional group is chemically reactive.[1] On acidic silica gel, it is prone to oxidation (to carboxylic acids) or acetal formation (if alcohols are used), leading to "ghost peaks" and mass loss.

This guide moves beyond basic protocols to address the specific mechanistic failures associated with this scaffold.

Section 1: Solvent System Selection & Stability

Q: My product disappears or shows multiple new spots when I use Methanol/DCM. Is my compound decomposing?

A: Likely, yes.[2] You are observing in situ hemiacetal formation.

The Mechanism: Silica gel is slightly acidic (pH 5–6). When you use Methanol (MeOH) as a polar modifier with a reactive aldehyde, the acidic surface catalyzes the reversible formation of a hemiacetal. On a TLC plate or column, this looks like a smear or a second spot that moves slower than your aldehyde.

The Solution: Switch your solvent system immediately. You must move away from primary alcohols.

Recommended Solvent Systems:

Polarity NeedSolvent SystemSelectivity Group (Snyder)Why use it?
Standard Hexane / Ethyl AcetateVI (EtOAc)Safe baseline. Does not react with aldehydes.
High Polarity DCM / Acetonitrile (ACN)VI (ACN)ACN provides polarity without the nucleophilic hydroxyl group of MeOH.
Alternative Hexane / THFIII (THF)THF is a proton acceptor. Good for rigid spiro-scaffolds that don't separate well in EtOAc.
Emergency DCM / Isopropanol (IPA)II (IPA)If you must use an alcohol, IPA is sterically hindered and less likely to form acetals than MeOH.

Pro Tip: If you suspect your aldehyde is oxidizing to an acid on the column, add 0.1% Acetic Acid to the mobile phase. Counter-intuitively, this suppresses the ionization of the formed acid, sharpening the peak, although it does not prevent the oxidation itself.

Section 2: Troubleshooting Separation (Diastereomers)

Q: My spiro-diastereomers co-elute as a single broad peak. How do I separate them?

A: You need to exploit "Shape Selectivity" rather than just polarity.

Spiro-isomers often have identical polar functional groups; they only differ in their 3D spatial arrangement. Standard silica (irregular particles) separates mostly by polarity. To separate spiro-isomers, you need to maximize the number of interaction points between the molecule and the stationary phase.

Protocol: The "Shallow Gradient" Optimization

  • TLC Scouting: Find a solvent ratio where your mixture has an

    
     of 0.15 – 0.20  (lower than the usual 0.3).
    
  • Calculate Column Volumes (CV): A standard gradient (0–100%) is too fast for isomers.

  • The Isocratic Hold: Run the column at the specific %B determined in step 1 for 5–10 CVs. This allows the slight difference in adsorption kinetics to widen the gap between isomers.

Visualizing the Workflow:

MethodDevelopment Start Start: Co-eluting Isomers Screen TLC Screen: Find Rf 0.15 Start->Screen Select Selectivity Check Screen->Select Decision Separation? Select->Decision Optimize Switch Solvent Class (e.g., EtOAc -> THF) Decision->Optimize No Final Run Shallow Gradient (Isocratic Hold) Decision->Final Yes Optimize->Screen

Figure 1: Iterative workflow for separating closely eluting spiro-diastereomers.

Section 3: Stationary Phase & Sample Loading

Q: My peaks are tailing badly. Is it the amine in the spiro-ring or the aldehyde?

A: It could be both, but the fix depends on the cause.

  • Scenario A: Aldehyde Tailing. Aldehydes can interact with silanols via hydrogen bonding.

    • Fix: Use High-Performance Spherical Silica (20–40 µm). Irregular silica has "fines" and jagged edges with higher surface acidity that grab aldehydes. Spherical silica reduces this non-specific binding.

  • Scenario B: Amine Tailing. If your spiro core contains a secondary/tertiary amine.

    • Fix: Do NOT use Amino-bonded silica (NH2). Amino silica will react with your aldehyde to form a Schiff base (imine), permanently binding your product to the column.

    • Correct Fix: Use Diol-bonded silica . It is neutral, handles amines well, and does not react with aldehydes. Alternatively, add 1% Triethylamine (TEA) to the mobile phase, but flush the column immediately after to prevent TEA oxide formation.

Loading Protocol for Labile Aldehydes: Avoid dissolving the sample in boiling methanol to load it.

  • Dissolve sample in a minimum amount of DCM.

  • Adsorb onto Celite (diatomaceous earth) or neutral alumina. Avoid adsorbing onto silica for dry loading as the high surface area promotes oxidation while drying.

  • Pack the dry load cartridge and run.

Section 4: Detection Issues

Q: I see spots on TLC (using stains), but the Flash system UV detector sees nothing.

A: Aliphatic spiro-aldehydes are UV-transparent.

Unless your spiro system has an aromatic ring or conjugation, the aldehyde carbonyl absorption (~280 nm) is too weak for reliable fractionation.

Troubleshooting Steps:

  • Change Wavelength: Set the detector to 200–210 nm . (Note: You cannot use EtOAc or Acetone at this wavelength as they absorb UV; use Hexane/ACN).

  • ELSD: If available, use an Evaporative Light Scattering Detector. It detects mass, not chromophores.

  • Blind Collection: If UV is impossible, collect all fractions and spot every 3rd tube on a TLC plate, staining with DNP (2,4-Dinitrophenylhydrazine) . DNP specifically stains aldehydes/ketones orange/red.

Summary of Optimization Logic

SolventLogic Input Spiro-Aldehyde Sample Check1 Is it UV Active? Input->Check1 UV_Yes Use UV (254/280 nm) Check1->UV_Yes Yes UV_No Use ELSD or DNP Stain Check1->UV_No No Check2 Solvent Compatibility UV_Yes->Check2 UV_No->Check2 Stable Stable in MeOH? Check2->Stable Solv_A System: Hex/EtOAc (General Purpose) Stable->Solv_A Yes (Rare) Solv_B System: DCM/ACN (Avoids Acetals) Stable->Solv_B No (Common) Solv_C System: Hex/THF (Rigid Isomers) Solv_A->Solv_C Poor Separation

Figure 2: Decision matrix for solvent and detection selection.

References

  • Teledyne ISCO. (2020). Flash Chromatography Guide: Solvent Selection and Optimization. Retrieved from [Link]

  • Biotage. (2025). Successful Flash Chromatography: Strategies for Purification. Retrieved from [Link]

  • Snyder, L. R. (1978). Classification of the solvent properties of common liquids. Journal of Chromatographic Science.[3] (Foundational theory on Selectivity Groups).

  • Master Organic Chemistry. (2010). Acetals and Hemiacetals: Formation and Stability. Retrieved from [Link]

  • University of Rochester. (2025). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Spiro[4.5]decane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of the spiro[4.5]decane framework. This structural motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for the unique three-dimensional architecture it imparts on molecules.[1][2][3] However, the construction of the spirocyclic core, particularly the quaternary spirocenter, presents significant synthetic challenges. Efficient and selective catalyst selection is paramount to overcoming these hurdles.

This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of spiro[4.5]decane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for spiro[4.5]decane synthesis?

The synthesis of spiro[4.5]decanes can be achieved through a diverse array of catalytic systems. The choice of catalyst is fundamentally tied to the desired bond disconnection and the nature of the starting materials. The main categories include Transition-Metal Catalysts, Organocatalysts, and emerging Biocatalytic methods.

Catalyst ClassCommon Metals/CatalystsTypical ReactionsKey Advantages
Transition Metals Palladium (Pd), Rhodium (Rh), Gold (Au), Nickel (Ni), Ruthenium (Ru), Iridium (Ir)C-H Activation/Annulation[4][5], Enyne Cyclizations[6][7], Heck Spirocyclization[8], Allylic AlkylationHigh efficiency, broad substrate scope, excellent functional group tolerance.[4]
Organocatalysts N-Heterocyclic Carbenes (NHCs), Chiral Phosphoric Acids (CPAs), Phosphines, AminocatalystsAsymmetric [3+2] or [4+2] Annulations[9][10], Michael Additions[11], Aldol CondensationsMetal-free conditions, high enantioselectivity, environmentally benign.[12][13]
Biocatalysts Cytochrome P450s, Flavin-dependent monooxygenasesOxidative Coupling, Dearomative SpirocyclizationExquisite stereo- and regioselectivity, mild and sustainable conditions.[12][14]
Q2: How do I choose between a metal catalyst and an organocatalyst for my specific substrate?

Selecting the right catalyst class depends on a careful analysis of your substrate's functional groups, the desired transformation, and practical considerations like cost and sensitivity. The following workflow provides a general decision-making framework.

G start Start: Define Target Spiro[4.5]decane Synthesis substrate Analyze Substrate: - Tolerant to metals? - Contains specific activating groups? start->substrate reaction_type Identify Desired Transformation: - C-H Functionalization? - Asymmetric Annulation? - Dearomatization? substrate->reaction_type metal Consider Transition Metal Catalysis reaction_type->metal C-H activation Enyne cyclization Heck reaction organo Consider Organocatalysis reaction_type->organo Asymmetric cycloaddition Michael/Aldol cascade synergistic Consider Synergistic Metal/Organo Catalysis reaction_type->synergistic Complex cascade requiring multiple activation modes metal->synergistic organo->synergistic

Caption: Catalyst Selection Workflow.

In many cases, the lines are blurred, as synergistic approaches combining transition-metal and organocatalysis have emerged as a powerful toolbox for constructing complex spirocycles.[15]

Q3: What is the role of the ligand in transition-metal-catalyzed spirocyclization?

In transition-metal catalysis, the ligand is not a passive spectator; it is a critical component that directly influences the catalyst's reactivity and selectivity.[16] Its primary roles are:

  • Modulating Electronic Properties: Ligands donate or withdraw electron density from the metal center, altering its reactivity towards oxidative addition or reductive elimination steps in the catalytic cycle.

  • Controlling Steric Environment: Bulky ligands can create a specific steric environment around the metal, directing the substrate to bind in a preferred orientation. This is crucial for controlling regioselectivity and diastereoselectivity.[11]

  • Inducing Asymmetry: The use of chiral ligands is the most common strategy for achieving enantioselectivity. The chiral environment created by the ligand differentiates between the two enantiomeric transition states, leading to the preferential formation of one enantiomer. For example, different Mandyphos ligands can significantly impact both yield and enantioselectivity in nickel-catalyzed reactions.[11]

Q4: How can I achieve high enantioselectivity in my spiro[4.5]decane synthesis?

Achieving high stereocontrol is a central challenge in spirocycle synthesis.[11][17] Several strategies are employed:

  • Chiral Catalysts: This is the most direct approach.

    • Chiral Ligands with Transition Metals: As discussed above, using enantiopure ligands (e.g., chiral phosphines) forces the reaction to proceed through a chiral environment.[18]

    • Chiral Organocatalysts: Catalysts like chiral N-Heterocyclic Carbenes (NHCs) or Chiral Phosphoric Acids (CPAs) can activate substrates and control the facial selectivity of an attack, leading to high enantiomeric excess (ee).[2][9][10]

  • Substrate Control: The inherent stereochemistry of the starting material can be used to direct the formation of a specific diastereomer and, subsequently, an enantiomer.

  • Synergistic Catalysis: Combining a chiral organocatalyst with an achiral metal catalyst can unlock novel reaction pathways and achieve high enantioselectivity that is not possible with either catalyst alone.[15]

Troubleshooting Guide

Problem 1: My spirocyclization reaction has a low yield or is not working at all.

Low yields are a frequent challenge in spirocyclization and can stem from multiple factors.[1][11] A systematic approach is the most effective way to diagnose the issue.

G start Low Yield Observed q1 Check Starting Materials: - Purity (NMR, GC/MS)? - Reagents/Solvents anhydrous? start->q1 sol1 Purify starting materials. Use anhydrous solvents and flame-dried glassware. q1->sol1 No q2 Review Reaction Conditions: - Temperature too low/high? - Reaction time sufficient? - Concentration optimal? q1->q2 Yes sol2 Systematically screen parameters: - Run at lower/higher temp. - Monitor by TLC/LC-MS over time. - Vary concentration. q2->sol2 No q3 Is the Catalyst Active? - Catalyst fresh? - Sensitive to air/moisture? q2->q3 Yes sol3 Use fresh catalyst. Employ inert atmosphere (glovebox/Schlenk line). q3->sol3 No q4 Is Product Decomposing? - Check crude mixture at intermediate time points. q3->q4 Yes sol4 Modify workup (milder pH). Shorten reaction time. Lower reaction temperature. q4->sol4 Yes

Caption: Systematic Troubleshooting for Low Yield.

  • Potential Cause: Sub-optimal Reaction Conditions. The chosen temperature, time, and concentration may not be ideal for your specific substrate.[11]

    • Solution: Systematically screen reaction parameters. Monitor the reaction by TLC or LC-MS to find the optimal endpoint. Some reactions require higher temperatures to overcome activation barriers, while others benefit from lower temperatures to minimize side product formation.[1]

  • Potential Cause: Poor Starting Material Quality. Impurities in starting materials can inhibit or poison the catalyst.[1][11]

    • Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. For moisture-sensitive reactions, use freshly distilled anhydrous solvents and flame- or oven-dried glassware.[16][19]

  • Potential Cause: Product Decomposition. The desired spirocycle may be unstable under the reaction or workup conditions.[11]

    • Solution: Analyze the crude reaction mixture at different time points. If decomposition is observed, consider a milder workup procedure (e.g., avoiding harsh acidic or basic conditions) or shortening the reaction time.[1][11]

Problem 2: I am observing poor diastereoselectivity in my reaction.

Achieving high diastereoselectivity is a common hurdle, as the formation of the spirocenter can often lead to multiple stereoisomers.[11]

  • Potential Cause: Solvent Effects. The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting diastereoselectivity.[11]

    • Solution: Screen a range of solvents with varying polarities (e.g., Toluene, THF, DCM, Acetonitrile). In some cases, a change in solvent can dramatically alter or even reverse the diastereomeric ratio.[11]

  • Potential Cause: Temperature. The reaction temperature impacts the energy difference between the diastereomeric transition states.

    • Solution: Vary the reaction temperature. Lower temperatures often lead to higher diastereoselectivity by better differentiating the activation energies of the competing pathways.[11]

  • Potential Cause: Inadequate Catalyst/Ligand Control. The steric and electronic properties of your catalyst system may not be sufficient to control the approach of the reacting partners.

    • Solution: Screen a variety of catalysts and ligands. For instance, in metal-catalyzed processes, switching to a ligand with greater steric bulk can enhance facial selectivity.

Problem 3: My reaction started but then stalled, or the catalyst appears to be deactivated.

A stalled reaction often points to issues with catalyst stability or lifetime.[16]

  • Potential Cause: Catalyst Poisoning. Catalysts can be highly sensitive to air, moisture, or impurities (e.g., sulfur, amines) in the starting materials or solvents.[16][20]

    • Solution: Use fresh, high-quality catalysts and ensure all reagents and solvents are rigorously purified.[16] Employing inert atmosphere techniques (e.g., a glovebox or Schlenk line) is critical for sensitive systems.[1]

  • Potential Cause: Catalyst Decomposition. The catalyst itself may have a limited lifetime under the reaction conditions (e.g., high temperature).

    • Solution: Consider adding the catalyst in portions over the course of the reaction. If possible, switch to a more robust catalyst system known to be stable under the required conditions.

  • Potential Cause: Product Inhibition. The formed spirocyclic product may coordinate to the catalyst more strongly than the starting material, leading to inhibition.

    • Solution: This can be difficult to overcome. Running the reaction at higher dilution may help. Alternatively, a different catalyst that is less susceptible to product inhibition may be required.

Key Methodologies: Pd(II)-Catalyzed Spiroketal Synthesis

This protocol describes a general procedure for the highly stereoselective construction of a[4][4]-spiroketal via a Pd(II)-catalyzed intramolecular cyclization of a dihydroxyketone, a strategy that has proven effective for this ring system.[21]

Reaction: Intramolecular Spirocyclization of a Dihydroxyketone Precursor

  • Glassware and Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the dihydroxyketone starting material (1.0 equiv).

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup:

    • Dissolve the starting material in an appropriate anhydrous solvent (e.g., THF, 0.1 M).

    • Add the Palladium(II) catalyst, such as PdCl₂(PhCN)₂ (5 mol%), to the stirred solution.[21] The choice of catalyst is crucial; other catalysts like Pd(PPh₃)₄ may be ineffective.[21]

  • Reaction Monitoring:

    • Stir the reaction mixture at the optimized temperature (e.g., room temperature to 60 °C).

    • Monitor the reaction progress periodically by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can be long, sometimes up to 120 hours.[21]

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[11]

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired spiroketal. The diastereoselectivity can be determined by ¹H NMR analysis of the purified product.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds. Benchchem.
  • Palmes, J. A., & Aponick, A. (2012). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synthesis, 44(24), 3699–3721.
  • Bala, M., & Sharma, A. (n.d.). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules. Retrieved from [Link]

  • Benchchem. (n.d.). Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols. Benchchem.
  • (n.d.). Transition-Metal-Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C-H Bonds. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Spirocyclization Reactions. Benchchem.
  • Zhang, D., & Sherman, D. H. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Molecules, 30(14), 5123. Retrieved from [Link]

  • (2014). Phosphine Organocatalysis for the Synthesis of Spirocyclic Compounds. Synlett, 26(03), 293–308. Retrieved from [Link]

  • Smietana, M., & Bonifazi, D. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 30(20), 4100. Retrieved from [Link]

  • Zhang, X., et al. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie International Edition, 61(26), e202203661. Retrieved from [Link]

  • (2014). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. Tetrahedron Letters, 55(3), 643–646. Retrieved from [Link]

  • Kamlar, M., Urban, M., & Veselý, J. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. Chemistry–A European Journal, 23(7), e202200284. Retrieved from [Link]

  • (2025). Organocatalytic Synthesis of Spirocarbocycles. ResearchGate. Retrieved from [Link]

  • Xie, X., et al. (2018). Organocatalytic Asymmetric Synthesis of Six-Membered Carbocycle-Based Spiro Compounds. Advanced Synthesis & Catalysis, 360(3), 412–441. Retrieved from [Link]

  • Acharya, S. S., et al. (2024). Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Organic & Biomolecular Chemistry, 22(15), 2933–2954. Retrieved from [Link]

  • (2026). Pd(II)-catalyzed spirocyclization for the synthesis of structurally diverse spirosuccinimides. ResearchGate. Retrieved from [Link]

  • Palmes, J. A., & Aponick, A. (2012). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synthesis, 44(24), 3699–3721. Retrieved from [Link]

  • Wang, Z., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts, 15(1), 107. Retrieved from [Link]

  • (2025). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. Retrieved from [Link]

  • Mondal, P., & Ghorai, P. (n.d.). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. Retrieved from [Link]

  • Baldwin, S. W., & Fredericks, J. E. (1982). Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Tetrahedron Letters, 23(12), 1235–1238. Retrieved from [Link]

  • Benchchem. (n.d.). Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one. Benchchem.
  • Kumar, A., et al. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 30(5), 1876. Retrieved from [Link]

  • (n.d.). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. Retrieved from [Link]

  • (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. Retrieved from [Link]

  • Srikrishna, A., & Anebouselvy, K. (2003). An efficient methodology for the construction of spiro[4.5]decanes: a formal synthesis of acorone. Arkivoc, 2003(3), 88–103. Retrieved from [Link]

  • Yang, Y., et al. (2022). Rh(i)-catalyzed dimerization of ene-vinylidenecyclopropanes for the construction of spiro[2][9]decanes and mechanistic studies. Chemical Science, 13(25), 7575–7582. Retrieved from [Link]

  • Benchchem. (n.d.). The Natural Synthesis of Spiro[4.5]dec-9-en-7-one: A Mechanistic Exploration. Benchchem.
  • (n.d.). Diastereoselective Synthesis of Optically Active C2-Substituted Spiro(4.5)decanes: Two Key Intermediates for Spirovetivane Sesquiterpenes. Amanote Research. Retrieved from [Link]

  • Inui, M., Nakazaki, A., & Kobayashi, S. (2007). Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. Organic Letters, 9(3), 469–472. Retrieved from [Link]

  • (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1 [Video]. YouTube. Retrieved from [Link]

  • Liu, C., et al. (2021). Structural basis of the stereoselective formation of the spirooxindole ring in the biosynthesis of citrinadins. Nature Communications, 12(1), 4165. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: HRMS Platforms for the Structural Characterization of C11H18O Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Analytical Challenge

In the realm of fragrance analysis and small molecule drug discovery, the molecular formula C11H18O (Exact Mass: 166.13576 Da) represents a critical class of ketones and cyclic terpenoids, most notably Dihydrojasmone and its structural isomers like Dihydroisojasmone .

The analytical challenge lies not merely in detecting the mass, but in distinguishing these isomers from complex biological matrices (essential oils) and isobaric interferences. This guide objectively compares the two dominant High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap (Thermo Scientific) and Q-TOF (Agilent/Sciex/Waters) —to determine the optimal workflow for identifying C11H18O derivatives.[1][2]

The Core Directive: Resolution vs. Speed
  • Orbitrap is the superior choice for de novo structural elucidation and resolving isotopic fine structure due to ultra-high resolving power (RP > 140,000).

  • Q-TOF is the preferred alternative for high-throughput screening and quantification due to faster scan rates compatible with UHPLC peaks (< 2 seconds).[1]

Part 2: Platform Performance Comparison

The following data synthesis compares the performance of a Thermo Q-Exactive (Orbitrap) against an Agilent 6500 Series (Q-TOF) for the analysis of C11H18O.

Mass Accuracy & Resolving Power

For a target ion of


, mass accuracy is critical to rule out elemental compositions like 

(isobaric interferences).
FeatureOrbitrap (e.g., Q-Exactive)Q-TOF (e.g., Agilent 6500)Impact on C11H18O Analysis
Resolving Power (FWHM) > 140,000 @ m/z 200~ 30,000 - 60,000 @ m/z 200Orbitrap Wins: Essential for resolving fine isotopes if sulfur/nitrogen impurities are present in the matrix.[1][2]
Mass Accuracy < 1 ppm (Internal Cal)< 2 ppm (Internal Cal)Tie: Both are sufficient to confirm the

formula within 5 ppm confidence.
Dynamic Range 4-5 Orders> 5 OrdersQ-TOF Wins: Better for quantifying Dihydrojasmone in mixtures with high concentration variance.[1][2]
Scan Speed 12 Hz (at 70k Res)50-100 HzQ-TOF Wins: Critical for capturing enough data points across narrow UHPLC peaks (1-2s width).
Fragmentation Technologies (MS/MS)

Structural elucidation of ketones requires specific bond cleavages.[1]

  • Orbitrap (HCD - Higher-energy Collisional Dissociation): Provides "beam-type" fragmentation similar to Triple Quads.[1][2] Excellent for generating low-mass diagnostic ions (e.g., m/z 43, 58).[1]

  • Q-TOF (CID - Collision Induced Dissociation): Classical fragmentation.[1][2] Very reproducible spectra, matching well with NIST library standards.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol utilizes a Dual-Standard Validation method. You must run a known isomer (Dihydrojasmone) against the unknown sample.

Reagents & Setup
  • Analyte: C11H18O Isomer (e.g., Dihydrojasmone, CAS: 1128-08-1).[1][2][3][4]

  • Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid (0.1%).[1][2]

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm particle size).[1]

Step-by-Step Workflow

Step 1: Chromatographic Separation (UHPLC) [1][2]

  • Rationale: Isomers of C11H18O often have identical MS/MS spectra.[1] Separation must occur in the time domain.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (MeOH)[1][2]

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold 95% B

  • Validation Point: The target peak for Dihydrojasmone should elute at approx. 5.5 min.[1] If peak width > 3s, increase flow rate or check column dead volume.

Step 2: Ionization (ESI Positive Mode)

  • Mechanism:[1][2][5][6] Ketones are proton-acceptors.[1][2] We target the

    
     species.
    
  • Source Temp: 300°C (Ensure complete desolvation of the ketone).

  • Capillary Voltage: 3.5 kV.[1]

  • Target Mass: 167.1430 m/z.[1]

Step 3: Data Acquisition (Data-Dependent MS2)

  • Orbitrap Settings: TopN = 5. Resolution = 70,000 (Full MS) / 17,500 (MS2).[1] Isolation Window = 1.5 m/z.[1]

  • Q-TOF Settings: Scan range 50-1000 m/z.[1] Collision Energy Ramp: 15-35 eV.[1]

Part 4: Data Interpretation & Fragmentation Logic[2]

The structural identification of C11H18O relies on observing specific fragmentation pathways governed by the McLafferty rearrangement and alpha-cleavage.[1]

Key Diagnostic Ions for C11H18O (Dihydrojasmone)[2]
  • Precursor:

    
    
    
  • Water Loss:

    
     (Common in cyclic ketones).[1][2]
    
  • Alpha-Cleavage (Pentyl chain loss): Cleavage of the alkyl side chain often yields the core cyclopentenone ring ions.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct instrument and the fragmentation pathway.

G Start Sample: C11H18O Isomer (Unknown Matrix) Decision Primary Analytical Goal? Start->Decision Orbi_Path Goal: Unknown ID / Fine Structure (Orbitrap) Decision->Orbi_Path Complex Matrix QTOF_Path Goal: Quant / High Throughput (Q-TOF) Decision->QTOF_Path Clean / Routine Exp_Orbi Exp: High Res (140k) Detect Isotopic Fine Structure Orbi_Path->Exp_Orbi Exp_QTOF Exp: Fast Scan (50Hz) Define UHPLC Peak Shape QTOF_Path->Exp_QTOF Data_Analysis Data Analysis: Target m/z 167.1430 Exp_Orbi->Data_Analysis Exp_QTOF->Data_Analysis Frag_Mech Fragmentation (MS/MS) Alpha-Cleavage & McLafferty Data_Analysis->Frag_Mech Confirm Structure

Figure 1: Analytical Decision Matrix for C11H18O Characterization. Blue nodes indicate core process steps; Red/Green indicate platform divergence.[1][2]

Part 5: References

  • Thermo Fisher Scientific. (2018).[1] The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023).[1] Dihydrojasmone (C11H18O) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1][2]

  • PubChem. (2023).[1] Dihydrojasmone Compound Summary. National Library of Medicine.[1] Retrieved from [1][2]

  • Agilent Technologies. (2020).[1] Compendium of Pesticide and Small Molecule Analysis using Q-TOF LC/MS. Retrieved from

  • BenchChem. (2025).[1][7] Analysis of Dihydrojasmone using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from

Sources

13C NMR Characterization of the Spiro Quaternary Carbon Center

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Elucidation

Executive Summary

The spiro quaternary carbon center represents one of the most stubborn challenges in small molecule structural elucidation. Often termed a "silent hub," this carbon atom (


) acts as a magnetization break—it possesses no attached protons to boost signal via NOE, exhibits prolonged longitudinal relaxation times (

), and frequently resides more than three bonds away from the nearest diagnostic protons, rendering standard HMBC experiments ambiguous.

As spirocyclic scaffolds (e.g., spiroindolines, spiro-piperidines) gain prominence in drug discovery for their ability to improve solubility and target engagement (bioisosterism), the ability to unambiguously assign the


 center is critical. This guide objectively compares the three primary pulse sequence methodologies—HMBC , LR-HSQMBC , and 1,1-ADEQUATE —and provides a self-validating protocol for their characterization.

Part 1: The Challenge – Physics of the "Silent Hub"

To characterize a spiro center, one must overcome two fundamental physical barriers:

  • Relaxation Bottlenecks: Quaternary carbons rely on inefficient Dipole-Dipole (DD) relaxation mechanisms due to the lack of directly attached protons. While a methine carbon might have a

    
     of 1–2 seconds, a spiro quaternary carbon can exhibit 
    
    
    
    values exceeding 30 seconds. In standard 2D experiments with short repetition times, this leads to signal saturation and disappearance.
  • Magnetization Transfer Limits:

    • COSY/TOCSY: Fails (breaks at the quaternary center).

    • HSQC: Silent (no attached protons).

    • HMBC: Often fails because the vectors from the nearest protons (usually 3 or 4 bonds away) have small coupling constants (

      
       Hz) or satisfy geometric conditions (Karplus relationship) that nullify the signal.
      

Part 2: Comparative Analysis of Pulse Sequences

The following analysis evaluates the three dominant strategies for assigning spiro centers.

Table 1: Technical Performance Comparison
FeatureStandard HMBC LR-HSQMBC 1,1-ADEQUATE
Mechanism Heteronuclear Multiple Bond Correlation (

)
Long-Range Heteronuclear Single Quantum (

)
Double Quantum Transfer (

)
Sensitivity High (Proton detection)Moderate to HighVery Low (0.01% natural abundance)
Connectivity 2-3 bonds (sometimes 4)Tunable (2-6 bonds)Strictly 2 bonds (via

)
Ambiguity High (Cannot distinguish

vs

)
Moderate (Can measure

to filter)
None (Direct C-C connectivity)
Sample Req. > 1 mg> 2 mg> 30-50 mg (or Cryoprobe)
Experiment Time 10 - 30 mins1 - 4 hours12 - 48 hours
Best For Initial screeningResolving overlaps & weak couplingsDefinitive proof of skeleton
Detailed Technical Assessment
1. HMBC (The Baseline)[1]
  • Pros: Fast and sensitive.

  • Cons: The "Spiro Blind Spot." In a spiro system, the

    
     often shows correlations to protons on both rings. However, without knowing the exact bond distance (
    
    
    
    vs
    
    
    ), it is difficult to distinguish a spiro system from a fused ring isomer.
  • Verdict: Necessary but often insufficient.

2. LR-HSQMBC (The Problem Solver)
  • Pros: Unlike HMBC (magnitude mode), LR-HSQMBC is phase-sensitive.[2] It preserves the coupling information. It can be optimized for very small couplings (e.g., 2 Hz), allowing detection of correlations across the spiro center that standard HMBC misses.

  • Cons: Lower signal-to-noise ratio (SNR) than HMBC; requires careful optimization of the inter-pulse delay (

    
    ).
    
  • Verdict: The best intermediate step before resorting to ADEQUATE.

3. 1,1-ADEQUATE (The Gold Standard)
  • Pros: It correlates a proton to a carbon via the adjacent carbon (

    
    ). This establishes an unambiguous C-C bond. If you see a correlation, those carbons are directly connected.
    
  • Cons: It relies on the probability of two

    
     nuclei being adjacent (0.011 
    
    
    
    0.011
    
    
    0.01% probability).
  • Verdict: Use only when sample quantity is high or a Cryoprobe is available.

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol is designed to minimize instrument time while maximizing the probability of assignment.

Step 1: Sample Preparation & T1 Estimation
  • Concentration: Dissolve >10 mg (ideally >30 mg) in 0.6 mL deuterated solvent.

  • Tube: Use high-quality 5mm or 3mm tubes (Shigemi tubes if volume is limited).

  • Relaxation Agent (Optional): If sample recovery is not required, add 2-5 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ]. This paramagnetic agent drastically reduces the 
    
    
    
    of the quaternary carbon, allowing for faster scanning. Warning: May cause line broadening.
Step 2: The "Variable-Delay" HMBC Strategy

Instead of running one generic HMBC, run two variations to probe different coupling environments.

  • Standard HMBC: Optimized for

    
     Hz (approx 62 ms delay).
    
    • Purpose: Detect standard 2- and 3-bond correlations.[2][3]

  • Long-Range HMBC: Optimized for

    
     Hz (approx 125 ms delay).
    
    • Purpose: Detect weak correlations across the rigid spiro center.

Step 3: The Decision Matrix

If the HMBC data remains ambiguous (e.g., you cannot distinguish the spiro center from a bridgehead carbon), proceed to 1,1-ADEQUATE .

  • Pulse Sequence: adeq11etgpsp (Bruker standard) or equivalent.[4]

  • Optimization: Set

    
     coupling constant to 35–45 Hz (aliphatic-aliphatic) or 50–60 Hz (aliphatic-aromatic) depending on the spiro junction.
    
  • Scans: Minimum 128 scans per increment (expect a 12h+ experiment).

Part 4: Visualization of the Workflow

The following diagrams illustrate the logical flow and the magnetization transfer pathways.

Diagram 1: Structural Elucidation Decision Tree

SpiroWorkflow Start Unknown Spiro Scaffold H1 1H NMR & HSQC (Identify Protonated Carbons) Start->H1 HMBC_Std HMBC (8 Hz) (Standard Connectivity) H1->HMBC_Std Decision1 Is C_spiro assigned? HMBC_Std->Decision1 HMBC_LR LR-HSQMBC / HMBC (4 Hz) (Probe Weak Couplings) Decision1->HMBC_LR No (Silent Hub) Final Structure Confirmed Decision1->Final Yes (Unlikely) Decision2 Ambiguity Resolved? HMBC_LR->Decision2 ADEQUATE 1,1-ADEQUATE (Trace C-C Bonds) Decision2->ADEQUATE No (Overlap/Blind Spot) Decision2->Final Yes ADEQUATE->Final

Caption: Logical workflow for assigning spiro-quaternary centers, prioritizing sensitivity before specificity.

Diagram 2: Magnetization Transfer Pathways

MagTransfer cluster_legend Legend H_prox Proton (H) C_adj Neighbor C H_prox->C_adj 1J_CH (INEPT) C_spiro Spiro C (Quaternary) H_prox->C_spiro HMBC (2-3 bonds, J < 8Hz) C_adj->C_spiro 1J_CC (Double Quantum) HMBC_Leg HMBC: Direct H-C jump (Ambiguous distance) ADEQ_Leg ADEQUATE: H -> C -> C (Proven connectivity)

Caption: Comparison of magnetization paths. ADEQUATE utilizes the direct C-C bond, eliminating distance ambiguity.

References

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H–15N heteronuclear shift correlation at natural abundance. Journal of Natural Products.[5] Link (Context: Principles of long-range heteronuclear detection applicable to C-C).

  • Reibarkh, M., et al. (2014). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. Journal of Organic Chemistry. Link

  • Koštrun, S., & Plavec, J. (2019).1,1-ADEQUATE vs. HMBC: Unambiguous assignment of quaternary carbons in proton-deficient aromatic systems. Journal of Magnetic Resonance.
  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.
  • Williamson, R. T., et al. (2000). Validation of the 1,1-ADEQUATE Experiment for the Characterization of Complex Natural Products. Journal of Organic Chemistry. Link

Sources

Technical Guide: X-Ray Crystallography & Structural Analysis of Rigid Spiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: Structural validation, physicochemical performance, and crystallographic protocols for spiro[4.5]decane derivatives.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the Spiro[4.5]decane scaffold represents a critical architectural shift away from planar aromatic systems (the "Escape from Flatland"). Unlike flexible alkyl chains or flat phenyl rings, this rigid spirocyclic core offers defined three-dimensional exit vectors, high Fraction of sp3 Carbon (


), and improved metabolic stability.[1]

This guide objectively compares the structural and physicochemical performance of Spiro[4.5]decane derivatives against traditional planar and flexible alternatives, supported by X-ray crystallographic data and validated experimental protocols.

Comparative Performance Analysis

Structural Metrics: Spiro[4.5]decane vs. Alternatives

The primary advantage of the spiro[4.5]decane core is its ability to project substituents into specific 3D vectors that are inaccessible to planar aromatics. X-ray data confirms that the spiro-carbon (C5) enforces a near-tetrahedral geometry, but ring strain and puckering create unique "exit vectors" for structure-based drug design (SBDD).[1]

Table 1: Physicochemical & Structural Comparison

FeatureRigid Spiro[4.5]decane Planar Aromatic (e.g., Naphthalene) Flexible Linker (e.g., Decyl chain) Impact on Drug Design
Geometry Rigid, Orthogonal (

twist)
Flat, Planar (

or

)
High entropy, undefinedSpiro: High selectivity due to shape complementarity.[1]

Score
High (>0.[1]8)Low (<0.[1]2)High (1.[1]0)Spiro: Higher solubility & lower promiscuity.[1]
Solubility (LogS) Moderate-High (Disrupts crystal packing)Low (Strong

-stacking)
Variable (Grease ball effect)Spiro: Improved bioavailability.[1]
Metabolic Stability High (Steric blocking of CYP sites)Low (Prone to oxidation/epoxidation)Low (Prone to oxidation)Spiro: Longer half-life (

).[1]
Exit Vector Angle

(Fixed)

or

(Fixed)
VariableSpiro: Accesses novel binding pockets.

Expert Insight: X-ray analysis of 2-amino-spiro[4.5]decane-6-ones reveals that the cyclohexane ring typically adopts a chair conformation , while the cyclopentane ring fluctuates between envelope and twist conformations.[1] This specific puckering must be modeled accurately in docking studies, as standard force fields often underestimate the ring strain energy [1, 2].

Case Study: HIF Prolyl Hydroxylase Inhibitors

In the development of inhibitors for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs), replacing a planar biphenyl core with a spiro[4.5]decanone scaffold maintained potency while significantly improving solubility. X-ray co-crystal structures (e.g., PDB 6QGV) demonstrated that the spiro scaffold filled the hydrophobic pocket without inducing the entropy penalty associated with flexible linkers [3, 4].

Experimental Protocol: Crystallization of Lipophilic Spiro-Amines

Crystallizing rigid spiro[4.5]decane derivatives is notoriously difficult. Their high symmetry and lipophilicity often lead to "oiling out" rather than crystal formation. The following protocol utilizes a Dual-Solvent Diffusion method optimized for these scaffolds.

Protocol: Vapor Diffusion for Spiro-Amines

Reagents:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Solvent B (Anti-Solvent): n-Hexane or Pentane (High purity).[1]

  • Additive (Optional): 1% Trifluoroacetic acid (if amine is basic and non-crystalline).

Step-by-Step Methodology:

  • Saturation: Dissolve 10-20 mg of the spiro[4.5]decane derivative in the minimum amount of Solvent A (approx. 0.5 mL) in a small inner vial (GC vial). Ensure the solution is clear; filter if necessary to remove dust nucleation sites.

  • The Trap: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

  • Anti-Solvent Addition: Carefully add Solvent B (approx. 3-5 mL) to the outer vial.[1] Crucial: Do not let Solvent B spill into the inner vial. The level of Solvent B should be below the rim of the inner vial.

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.[1]

  • Incubation: Store at

    
     in a vibration-free environment.
    
    • Mechanism:[2] Solvent B vapors slowly diffuse into Solvent A, gradually lowering solubility and inducing nucleation.

  • Harvesting: Crystals typically appear within 3-14 days.[1] If "oiling out" occurs, repeat with a lower concentration or add a "seed" crystal if available.

Self-Validating Check: If the solution turns cloudy immediately upon setting up, the diffusion is too fast.[1] Use a narrower neck vial or a less volatile anti-solvent (e.g., Heptane instead of Pentane).

Visualizing the Workflow

Crystallization Logic Flow

The following diagram illustrates the decision process for crystallizing difficult spiro-scaffolds, addressing common failure modes like oiling out.

CrystallizationWorkflow Start Start: Purified Spiro[4.5]decane Sample SolubilityCheck Check Solubility in DCM/CHCl3 Start->SolubilityCheck MethodSelect Select Method SolubilityCheck->MethodSelect VaporDiff Vapor Diffusion (Inner: DCM, Outer: Hexane) MethodSelect->VaporDiff High Solubility SlowEvap Slow Evaporation (DCM/MeOH) MethodSelect->SlowEvap Moderate Solubility OutcomeCheck Observation after 7 Days VaporDiff->OutcomeCheck SlowEvap->OutcomeCheck Success X-Ray Quality Crystals OutcomeCheck->Success Crystals Formed OilingOut Oiling Out (Phase Separation) OutcomeCheck->OilingOut Liquid Droplets Precipitate Amorphous Precipitate OutcomeCheck->Precipitate Powder FixOil Remedy: Switch to Heptane or Lower Conc. OilingOut->FixOil FixPrec Remedy: Slow down diffusion (Cool to 4°C) Precipitate->FixPrec FixOil->VaporDiff FixPrec->VaporDiff

Caption: Decision matrix for crystallizing lipophilic spiro[4.5]decane derivatives, prioritizing vapor diffusion to control supersaturation.

Structural Advantage: Vector Analysis

This diagram compares the vector projection of a spiro-scaffold versus a planar aromatic scaffold.[1]

VectorAnalysis Planar Planar Scaffold (e.g. Naphthalene) Vector1 2D Vector Space (Flat) Planar->Vector1 Restricted Geometry Spiro Spiro[4.5]decane Scaffold Vector2 3D Vector Space (Orthogonal) Spiro->Vector2 Twisted Geometry Binding Target Binding Pocket Vector1->Binding Poor Fit / Stacking Vector2->Binding Precise Fit Result1 Limited Selectivity (Promiscuous) Binding->Result1 Planar Input Result2 High Selectivity (Shape Match) Binding->Result2 Spiro Input

Caption: Structural logic showing how the orthogonal vectors of spiro[4.5]decane translate to higher binding selectivity compared to planar scaffolds.

References

  • BenchChem. (2025).[1][3][4] Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis. BenchChem Technical Guides. Link

  • MDPI. (2025).[1] Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis. Catalysts. Link

  • Royal Society of Chemistry. (2019).[1] Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm. Link

  • ResearchGate. (2019).[1] Crystal structures of PHD2 in complex with spiro[4.5]decanone inhibitors (PDB 6QGV). Link

  • BLD Pharm. (2021).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. Link

  • University of Fribourg. Guide for Crystallization: Tips and Tricks for Organic Compounds. Link

Sources

Comparative Guide: Reactivity & Stability of Spiro Aldehydes vs. Cyclohexanecarbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of spirocyclic aldehydes (specifically focusing on the spiro[3.3]heptane scaffold) versus the traditional cyclohexanecarbaldehyde.

Executive Summary

For medicinal chemists and drug developers, the choice between a spirocyclic scaffold (e.g., spiro[3.3]heptane) and a cyclohexane ring is a critical decision in bioisosteric replacement. While cyclohexanecarbaldehyde represents the classic aliphatic aldehyde baseline, spiro aldehydes offer distinct physicochemical properties: enhanced ring metabolic stability , altered exit vectors , and increased electrophilicity at the carbonyl carbon. This guide analyzes the mechanistic differences in reactivity and stability to inform scaffold selection.

Structural & Electronic Analysis

Geometric Constraints & Hybridization

The reactivity differences stem fundamentally from the ring strain and hybridization of the carbon attached to the aldehyde group (the


-carbon).
FeatureCyclohexanecarbaldehydeSpiro[3.3]heptane-2-carbaldehydeImpact on Reactivity
Ring Conformation Chair (flexible, flipping)Puckered/Butterfly (rigid)Spiro scaffolds provide a defined, non-planar exit vector.

-Carbon Hybridization

(ideal tetrahedral)
Distorted

(high

-character)
The C-C bonds in cyclobutane have high

-character ("banana bonds"), forcing the exocyclic C-CHO bond to have high

-character
.
Bond Angles (

-C)
~109.5°~88-90° (internal)The widened exocyclic angle (>110°) in spiro systems exposes the carbonyl to nucleophilic attack.
Electronic Consequences (The "S-Character" Effect)

In spiro[3.3]heptane, the high


-character of the exocyclic bond (

) exerts an electron-withdrawing inductive effect (-I effect) on the carbonyl group.
  • Cyclohexane: The

    
    -carbon is a standard alkyl donor (+I), stabilizing the partial positive charge on the carbonyl carbon.
    
  • Spiro[3.3]heptane: The

    
    -carbon is more electronegative (due to 
    
    
    
    -character), destabilizing the carbonyl cation and making the carbonyl carbon more electrophilic .

Chemical Reactivity Profile

Nucleophilic Addition (Hydration & Reduction)

The rate of nucleophilic addition (


) is governed by the electrophilicity of the carbonyl and the steric access.
  • Hydration Equilibrium (

    
    ): 
    
    
    
    
    Spiro aldehydes exhibit a higher
    
    
    (favoring the gem-diol) compared to cyclohexanecarbaldehyde. The electron-withdrawing nature of the strained ring destabilizes the free aldehyde relative to the hydrate.
  • Steric Hindrance (Bürgi-Dunitz Trajectory): While electronically activated, spiro aldehydes present unique steric challenges. The "wings" of the spiro[3.3]heptane (the distal cyclobutane ring) create a "bisecting" steric bulk that can hinder the approach of large nucleophiles (e.g., Grignard reagents) more than the equatorial position of a cyclohexane chair.

Oxidation Susceptibility

Both classes are prone to autoxidation to carboxylic acids. However, the C-H bond strength at the


-position differs:
  • Cyclohexane:

    
     (typical secondary C-H).
    
  • Spiro[3.3]heptane:

    
    . The high 
    
    
    
    -character strengthens the C-H bonds on the ring, making the scaffold more resistant to radical abstraction, though the aldehyde proton itself remains the weak link (
    
    
    ).

Metabolic Stability (The Critical Differentiator)

In a biological context, the stability profile diverges significantly.

Aldehyde Dehydrogenase (ALDH) vs. Aldehyde Oxidase (AO)
  • ALDH Liability: Both spiro and cyclohexane aldehydes are primary substrates for ALDH (cytosolic and mitochondrial), which rapidly oxidizes them to carboxylic acids. This is the dominant clearance pathway for the -CHO moiety.

  • AO Liability: Aliphatic aldehydes are generally poor substrates for Aldehyde Oxidase (AO), which prefers aromatic/heteroaromatic systems. Therefore, AO is rarely the limiting factor for either scaffold.

CYP450-Mediated Ring Oxidation

This is where spiro scaffolds demonstrate superiority.

  • Cyclohexane: Highly susceptible to P450 hydroxylation at the C3/C4 positions (remote functionalization).

  • Spiro[3.3]heptane: The strained cyclobutane rings have stronger C-H bonds and a rigid shape that fits poorly into the CYP active site "pockets" typically adapted for flexible alkyl chains. Consequently, spiro scaffolds often show reduced intrinsic clearance (

    
    ) related to ring oxidation. 
    
Visualization: Metabolic Fate Decision Tree

MetabolicFate cluster_legend Key Insight Substrate Aldehyde Substrate (Spiro vs Cyclohexane) ALDH Aldehyde Dehydrogenase (ALDH) Substrate->ALDH Primary Pathway (Rapid) CYP Cytochrome P450 (CYP3A4/2D6) Substrate->CYP Secondary Pathway (Slower) AO Aldehyde Oxidase (AO) Substrate->AO Minor Pathway Acid Carboxylic Acid (Inactive/Excreted) ALDH->Acid Oxidation Hydroxy Hydroxylated Ring (Active/Toxic Metabolite) CYP->Hydroxy Ring Oxidation (Cyclohexane > Spiro) NoRxn No Reaction (AO Resistance) AO->NoRxn Aliphatic Aldehydes are poor substrates Info Spiro scaffolds resist CYP ring oxidation better than cyclohexanes due to higher C-H bond strength.

Caption: Metabolic decision tree highlighting the divergent stability of the ring scaffold under CYP450 pressure, despite similar ALDH susceptibility.

Experimental Protocols

To validate these differences in your specific series, use the following self-validating protocols.

Protocol: Determination of Hydration Equilibrium ( ) via NMR

This measures the intrinsic electrophilicity of the aldehyde.

Reagents:

  • Deuterated solvent:

    
     (or 
    
    
    
    mix for solubility).
  • Internal Standard: Maleic acid or TMSP.

Workflow:

  • Dissolution: Dissolve the aldehyde (

    
    ) in 
    
    
    
    . Allow to equilibrate for 1 hour at
    
    
    .
  • Acquisition: Acquire a quantitative

    
    -NMR (relaxation delay 
    
    
    
    , typically 10s).
  • Integration:

    • Integrate the aldehyde proton signal (

      
      , integral 
      
      
      
      ).
    • Integrate the gem-diol methine proton (

      
      , integral 
      
      
      
      ).
  • Calculation:

    
    
    Expectation: Spiro aldehydes will show a higher 
    
    
    
    (
    
    
    ) compared to cyclohexanecarbaldehyde due to inductive destabilization of the carbonyl.
Protocol: Comparative Microsomal Stability Assay

This differentiates metabolic clearance sources.

Workflow:

  • Incubation: Incubate test compound (

    
    ) with Human Liver Microsomes (HLM) at 
    
    
    
    .
  • Cofactors:

    • Group A: NADPH only (activates CYP + FMO).

    • Group B: NAD+ only (activates ALDH).

    • Group C: No cofactor (Control).

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Interpretation:

    • Rapid depletion in Group B confirms ALDH liability (common for both).

    • Slower depletion of Spiro vs. Cyclohexane in Group A (after inhibiting ALDH with disulfiram if necessary) confirms the superior ring stability of the spiro scaffold.

Summary Comparison Table

PropertyCyclohexanecarbaldehydeSpiro[3.3]heptane-2-carbaldehydeAdvantage
Electrophilicity ModerateHighSpiro (for covalent drugs)
Hydration (

)
LowModerate/HighCyclohexane (easier handling)
Ring C-H BDE ~95 kcal/mol~98 kcal/molSpiro (Metabolic Stability)
CYP Clearance High (Ring Hydroxylation)Low (Steric/Electronic protection)Spiro
Solubility Moderate (Lipophilic)Higher (Lower LogP usually)Spiro
Geometry Planar/Chair3D / Orthogonal VectorsSpiro (Novel IP space)

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry.

  • Barnes-Seeman, D., et al. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters.

  • Guthrie, J. P. (2000). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry.

Validating Purity of Spiro-Aldehyde Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes

Executive Summary

In modern drug discovery, the shift from "flat" aromatic structures to three-dimensional (


-rich) scaffolds has placed spirocyclic intermediates at the forefront of medicinal chemistry.[1][2] However, spiro-aldehyde intermediates (e.g., spiro[3.3]heptane or spiro[3.4]octane derivatives) present a unique "analytical blind spot."

Their high chemical reactivity, coupled with the lack of strong chromophores in the spiro-backbone, often leads to significant discrepancies between standard HPLC purity (Area %) and true weight-based purity (wt %). This guide objectively compares High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Chiral Supercritical Fluid Chromatography (SFC) to establish a self-validating protocol for these complex intermediates.

Part 1: The Analytical Challenge

Spiro-aldehydes are deceptive. A sample may appear >98% pure by LC-UV yet fail in subsequent synthetic steps (e.g., reductive amination or Horner-Wadsworth-Emmons reactions).

The "Invisible" Impurities
  • Hydration & Oligomerization: Aldehydes in spiro-scaffolds are prone to forming gem-diols (hydrates) or hemiacetals in the presence of trace water or alcohols. These species often have low UV response factors or co-elute with the parent peak.

  • Stereochemical Drift: The

    
    -carbon of a spiro-aldehyde is susceptible to racemization / epimerization, creating diastereomers that standard C18 columns cannot resolve.
    
  • Inorganic Salts: Post-workup salts (lithium, magnesium) are invisible to UV detection but significantly impact the molecular weight calculation for stoichiometry.

Part 2: Methodology Comparison

We compared three primary validation methods using a representative analyte: 6-azaspiro[3.4]octane-2-carbaldehyde .

Method A: RP-HPLC (UV Detection)

The Industry Standard for Reaction Monitoring.

  • Mechanism: Separation based on hydrophobicity; detection via UV absorption (210–254 nm).

  • Pros: High sensitivity for UV-active impurities; excellent for monitoring reaction completion.

  • Cons: Critical Failure Mode. Spiro-aliphatic backbones have weak UV absorbance. If the sample contains UV-active solvents (e.g., Toluene traces) or UV-inactive oligomers, the "Area %" is mathematically meaningless regarding true mass balance.

Method B: 1H-qNMR (Internal Standard)

The Benchmark for Absolute Purity.

  • Mechanism: Molar ratio determination using a Certified Internal Standard (IS). Signal intensity is directly proportional to the number of nuclei, independent of chemical structure.

  • Pros: Detects "invisible" impurities (water, salts, solvents); absolute quantification (wt %); no reference standard of the analyte required.

  • Cons: Lower sensitivity than HPLC; requires ~5-10 mg of sample.

Method C: Chiral SFC

The Stereochemical Check.

  • Mechanism: Supercritical CO2 + Modifier (MeOH/EtOH) on polysaccharide-based chiral stationary phases.

  • Pros: Resolves enantiomers and diastereomers that co-elute in HPLC; low operating temperature prevents on-column racemization of the labile aldehyde.

  • Cons: Requires specialized equipment; not suitable for salt quantification.

Part 3: Comparative Data Analysis

The following data illustrates the "Purity Gap" often observed with spiro-aldehydes.

Table 1: Comparative Purity Assessment of 6-azaspiro[3.4]octane-2-carbaldehyde

MetricMethod A: RP-HPLC (UV 210nm)Method B: 1H-qNMR (vs. TCNB)Method C: Chiral SFC
Reported Purity 98.5% (Area) 84.2% (Weight) 96.0% (ee)
Detection Basis UV ChromophoreProton CountingChiral Recognition
Major Impurity ID None detectedWater (3%), DCM (5%), Oligomers (7%)(S)-Enantiomer (2%)
Conclusion False Positive True Value Stereo-Check

Scientist's Note: Relying solely on the 98.5% HPLC value would lead to a 14% error in stoichiometry for the next reaction step, likely causing incomplete conversion or side reactions.

Part 4: Experimental Protocols

Protocol 1: The Self-Validating qNMR System

This protocol uses 1,3,5-Trimethoxybenzene or TCNB as an Internal Standard (IS) because they are non-reactive toward aldehydes.

Reagents:

  • Analyte: ~10 mg of Spiro-aldehyde (accurately weighed).

  • Internal Standard (IS): ~5 mg of 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (TraceCERT® or equivalent).

  • Solvent: DMSO-

    
     (prevents hydrate formation common in 
    
    
    
    or
    
    
    ).

Workflow:

  • Weighing: Weigh Analyte (

    
    ) and IS (
    
    
    
    ) directly into the NMR tube or a tared vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):60 seconds (Must be

      
       of the longest relaxing proton).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.[3]

  • Processing: Phase and baseline correct manually. Integrate the aldehyde proton (

    
     9.5-10.0 ppm) and the IS aromatic protons.
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= gravimetric mass,

= Purity.[4][5]
Protocol 2: Chiral SFC for Diastereomer Check

System: Waters Acquity UPC2 or equivalent. Column: Chiralpak IG or IC (3.0 x 100 mm, 3 µm). Mobile Phase:


 / Methanol (90:10 to 60:40 gradient).
Back Pressure:  1500 psi.
Temperature:  35°C (Keep low to prevent thermal racemization).

Part 5: Decision Workflows (Visualized)

Diagram 1: Analytical Decision Matrix

When to use which method during the synthesis of spiro-scaffolds.

DecisionMatrix Start Synthesis of Spiro-Aldehyde Check1 Is the compound UV-active? Start->Check1 HPLC Run RP-HPLC (Reaction Monitoring) Check1->HPLC Yes Crude Isolate Crude Check1->Crude No (or Weak) HPLC->Crude Reaction Complete qNMR Run 1H-qNMR (Absolute Purity & Assay) Crude->qNMR Step 1: Determine wt% Chiral Run Chiral SFC (Stereo-Purity) qNMR->Chiral Step 2: Check Diastereomers NextStep Calculate Stoichiometry for Next Step Chiral->NextStep Data Validated

Caption: Workflow prioritizing qNMR for mass balance before checking stereochemistry.

Diagram 2: The qNMR "Truth" Loop

Visualizing why qNMR provides the correct purity value compared to HPLC.

qNMR_Logic Sample Spiro-Aldehyde Sample (Contains: Product, Water, Salts) HPLC_System HPLC System (UV Detector) Sample->HPLC_System qNMR_System qNMR System (Proton Counting) Sample->qNMR_System HPLC_Result Result: 98.5% (Blind to Water/Salts) HPLC_System->HPLC_Result qNMR_Result Result: 84.2% (Accounts for ALL mass) HPLC_Result->qNMR_Result Correction Factor qNMR_System->qNMR_Result Internal_Std Internal Standard (Known Molar Amount) Internal_Std->qNMR_System

Caption: qNMR integrates all proton sources, revealing impurities invisible to UV detection.

References

  • SpiroChem. (n.d.).[6] Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Spiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The First Principle: Hazard Assessment and Waste Identification

Before any disposal action is taken, a thorough understanding of the potential hazards associated with Spiro[4.5]decane-8-carbaldehyde is paramount. Aldehydes as a class of compounds can be respiratory irritants and some are toxic.[1] Structurally related spiro compounds are noted to cause skin and serious eye irritation.[2][3] Therefore, it is prudent to handle Spiro[4.5]decane-8-carbaldehyde with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[3][4]

Any material that has come into contact with Spiro[4.5]decane-8-carbaldehyde, including contaminated labware, gloves, and absorbent materials from a spill, must be considered hazardous waste.[5]

Step-by-Step Disposal Protocol

The following protocol is a comprehensive guide for the disposal of Spiro[4.5]decane-8-carbaldehyde. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.[6][7]

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety.[1]

  • Designated Waste Container: Collect all waste containing Spiro[4.5]decane-8-carbaldehyde in a dedicated, properly labeled hazardous waste container.[4][8] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[8][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Spiro[4.5]decane-8-carbaldehyde," and the approximate concentration and quantity.[8]

  • Incompatible Materials: Do not mix Spiro[4.5]decane-8-carbaldehyde waste with other chemical waste streams unless explicitly approved by your EHS department. Aldehydes can be incompatible with strong oxidizing agents, acids, bases, and reducing agents.[10]

On-Site Treatment (When Permissible)

For certain aldehydes, on-site deactivation to a less hazardous substance may be an option.[11] This should only be performed by trained personnel and with the explicit approval of your institution's EHS office. A common method for aldehyde deactivation involves oxidation to the corresponding carboxylic acid, which is often less toxic and volatile.[1]

It is crucial to note that the efficacy and safety of any on-site treatment method for Spiro[4.5]decane-8-carbaldehyde would need to be validated in a controlled laboratory setting before being implemented as a standard procedure.

Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Minor Spill: For a small spill, alert personnel in the immediate area and ensure the area is well-ventilated.[5] Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.[5] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[4][5]

  • Major Spill: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team.[5]

Final Disposal

The ultimate disposal of the hazardous waste container will be managed by your institution's EHS office or a licensed chemical waste disposal company.[9] These entities are equipped to handle and transport hazardous materials in accordance with all regulatory requirements.[12] Never dispose of Spiro[4.5]decane-8-carbaldehyde or its contaminated materials down the drain or in the regular trash.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Spiro[4.5]decane-8-carbaldehyde.

DisposalWorkflow Start Spiro[4.5]decane-8-carbaldehyde Waste Generated Assess Hazard Assessment: - Review available data - Consult EHS Start->Assess Collect Segregate and Collect in Labeled, Closed Container Assess->Collect Spill Spill Occurs Collect->Spill EHS_Consult Consult EHS for On-Site Treatment Options Collect->EHS_Consult MinorSpill Minor Spill Procedure: - Ventilate - Absorb & Collect Spill->MinorSpill Minor MajorSpill Major Spill Procedure: - Evacuate - Notify Emergency Response Spill->MajorSpill Major MinorSpill->Collect End Proper Disposal by Licensed Facility MajorSpill->End Treat Perform Approved On-Site Treatment EHS_Consult->Treat Yes NoTreat No Approved Treatment EHS_Consult->NoTreat No Pickup Arrange for Hazardous Waste Pickup with EHS Treat->Pickup NoTreat->Pickup Pickup->End

Caption: Disposal Decision Workflow for Spiro[4.5]decane-8-carbaldehyde

Quantitative Data Summary

ParameterInformationSource
Hazard Class (Anticipated) Irritant (Skin and Eyes), Potential Respiratory Irritant[2][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents[10]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[3][4]
Spill Containment Material Vermiculite, sand, or other inert absorbent material[5]

By adhering to these guidelines and fostering a culture of safety and environmental responsibility, researchers can ensure that the final step of their experimental work is as meticulous and sound as their scientific discoveries.

References

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. Benchchem.
  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology.
  • Safety Data Sheet for 1,4-dioxaspiro[4.5]decan-8-one. Fisher Scientific.
  • Spiro(4.5)decan-8-ol. PubChem.
  • Chemical Safety Data Sheet for SPIRO[4.5]DECANE-7,9-DIONE. ChemicalBook.
  • Safety Data Sheet for 6-oxa-9-azaspiro[4.5]decane hydrochloride. Aaron Chemicals LLC.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Substance Technical Guidelines for Formalin. Occupational Safety and Health Administration.
  • Safety Data Sheet for 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Apollo Scientific.
  • Laws and Regulations Concerning Formaldehyde. US Environmental Protection Agency.
  • Safety Data Sheet for a related spiro compound. Combi-Blocks.
  • Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. US Environmental Protection Agency.
  • Safety Data Sheet for a related spiro compound. CymitQuimica.
  • Safety Data Sheet: Decane. Chemos GmbH & Co.KG.
  • Safety Data Sheet for a special mixture. SOL Group.
  • EPA Hazardous Waste Codes. US Environmental Protection Agency.
  • Waste Disposal in Laboratory. Environmental Marketing Services.
  • An efficient methodology for the construction of spiro[4.5]decanes: a formal synthesis of acorone. Semantic Scholar.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

Sources

Personal protective equipment for handling Spiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Intelligence

Spiro[4.5]decane-8-carbaldehyde (often commercially available as the protected ketal 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde , CAS: 93245-98-8 ) is a versatile spirocyclic building block used in drug discovery to introduce lipophilic bulk and three-dimensionality (Fsp3) into scaffold designs.

Critical Handling Alert: This compound is an aliphatic aldehyde . It is thermodynamically unstable in the presence of oxygen, rapidly oxidizing to its corresponding carboxylic acid (Spiro[4.5]decane-8-carboxylic acid). This degradation alters stoichiometry in reductive aminations or Wittig reactions, leading to critical experimental failure.

Physicochemical Profile
PropertySpecificationOperational Implication
Physical State Colorless to pale yellow liquidViscosity changes at low temps; requires careful pipetting.
Air Sensitivity HIGH Must be stored and handled under Argon/Nitrogen.
Storage Temp -20°C (Freezer)Thaw completely before opening to prevent water condensation.
Flash Point >110°C (Estimated)Combustible, but not highly flammable.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on generic "safety gear." Aldehydes possess specific permeation characteristics. The lipophilic spiro-tail increases skin absorption potential compared to simple aldehydes.

Glove Selection Logic
  • Nitrile (0.11 mm): Good for incidental splash protection but poor for prolonged immersion. Aldehydes can degrade nitrile over time.

  • Butyl Rubber / Silver Shield: Required for spill cleanup or bulk transfer (>100 mL).

Hazard LevelRecommended PPERationale (Mechanistic)
Routine Handling (Scale < 5g)Double Nitrile Gloves (4 mil minimum) + Lab Coat + Safety GlassesOuter glove protects against splash; inner glove provides a barrier while doffing contaminated outer layer.
Bulk Transfer (Scale > 5g)Silver Shield (Laminate) under Nitrile + Face Shield + Chemical ApronLaminate films resist aldehyde permeation >480 mins. Nitrile outer layer provides grip (Laminates are slippery).
Inhalation Risk Fume Hood (Face velocity > 100 fpm)Volatile aldehydes are respiratory irritants (H335).
PPE Decision Logic (DOT Diagram)

PPE_Logic Start Task Assessment Volume Volume > 10mL? Start->Volume Splash Splash Risk? Volume->Splash Yes Routine Routine PPE: Double Nitrile Safety Glasses Volume->Routine No Splash->Routine Low HighRisk High Risk PPE: Silver Shield Liner Face Shield Chem. Apron Splash->HighRisk High

Figure 1: Decision tree for selecting appropriate PPE based on operational volume and risk.

Operational Protocols: Inert Handling

Objective: Transfer the reagent without introducing atmospheric oxygen or moisture.

Protocol A: The "Balloon-Needle" Syringe Transfer

Use this for volumes < 20 mL.[1]

  • Equilibration: Remove the bottle from the -20°C freezer. WAIT 30 MINUTES before opening.

    • Why? Opening a cold bottle condenses atmospheric humidity into the aldehyde, causing hydration and polymerization.

  • Purge: Insert a balloon filled with dry Argon (connected via a needle) into the septum of the reagent bottle.

  • Withdraw: Insert a dry, Argon-flushed syringe. As you withdraw the liquid, the balloon pressure will backfill the headspace, preventing vacuum formation (which would pull in outside air).

  • Seal: Parafilm the bottle cap immediately after needle removal.

Protocol B: Cannula Transfer (Double-Tip Needle)

Use this for volumes > 20 mL to ensure zero oxygen exposure.

  • Setup: Secure the reagent bottle and the receiving flask (clamped) under a positive pressure of Nitrogen/Argon.

  • Bridge: Insert a double-ended stainless steel needle (cannula) into the reagent bottle (headspace) and the receiving flask.

  • Lower: Push the reagent side of the cannula down into the liquid.

  • Transfer: Vent the receiving flask slightly (via a bubbler). The pressure differential will drive the liquid through the cannula.

    • Trust Indicator: If the liquid flows too fast, reduce the source pressure, do not restrict the cannula.

Emergency Response & Spill Management

Hazard Codes: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2][3]

Spill Response Workflow

Spill_Response Alert SPILL DETECTED Assess Assess Volume & Location Alert->Assess Minor Minor (<10 mL) Inside Hood Assess->Minor Major Major (>10 mL) Or Outside Hood Assess->Major Action_Minor 1. Absorb with Vermiculite 2. Wipe with Acetone 3. Dispose as Organic Waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Don Respiratory Protection 3. Contain with Pillows Major->Action_Major

Figure 2: Immediate response logic for aldehyde spills.

First Aid Specifics
  • Eye Contact: Flush immediately with water for 15 minutes .[2][4][5][6] Aldehydes can cross-link proteins in the cornea; speed is critical to prevent permanent opacity.

  • Skin Contact: Wash with soap and water.[2][4][6][7] Do not use alcohol to wash skin; alcohols increase the permeability of the skin to the aldehyde.

Waste Disposal & Deactivation

Disposal Class: Organic Waste (Non-Halogenated).

Deactivation Protocol (Quenching): If you have residual aldehyde in a syringe or flask that needs quenching before disposal:

  • Dilute with Ethanol.

  • Add a saturated solution of Sodium Bisulfite (NaHSO₃) .

    • Chemistry: Bisulfite forms a stable, water-soluble adduct with the aldehyde.

  • Check pH (should be slightly acidic). Neutralize and dispose of in aqueous waste (if permitted) or organic waste streams.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Spiro[4.5]decane System Properties. NIST Chemistry WebBook. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart for Organic Aldehydes. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Spiro[4.5]decane derivatives. National Library of Medicine. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.